2,6-Difluorostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOANYKPCNYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380855 | |
| Record name | 2,6-Difluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207226-37-7 | |
| Record name | 2,6-Difluorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorostyrene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorostyrene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorostyrene is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for this compound, tailored for professionals in research and development.
Chemical Structure and Identification
This compound, with the IUPAC name 2-ethenyl-1,3-difluorobenzene, consists of a benzene ring substituted with a vinyl group and two fluorine atoms at the ortho positions relative to the vinyl group.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 207226-37-7[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₆F₂[1] |
| IUPAC Name | 2-ethenyl-1,3-difluorobenzene[1] |
| SMILES | C=CC1=C(C=CC=C1F)F[1] |
| InChI | InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2[1][2] |
| InChIKey | SFHOANYKPCNYMB-UHFFFAOYSA-N[1][2] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 140.13 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 1.13 g/mL at 25 °C | [2][5] |
| Boiling Point | 59 °C at 51 mmHg | [2][5] |
| Refractive Index (n20/D) | 1.499 | [2][5] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C, stored under nitrogen | [5] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data Source/Reference |
| ¹H NMR | Sigma-Aldrich Co. LLC.[1] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[1] |
| ATR-IR | Aldrich[1] |
Note: Detailed spectra are available from the cited sources.
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. The Wittig and Grignard reactions are common and effective methods for the formation of the vinyl group on the difluorinated benzene ring. Below are detailed experimental protocols adapted from procedures for the synthesis of the analogous compound, 2,4-Difluorostyrene, which are directly applicable to the synthesis of the 2,6-difluoro isomer.
Experimental Protocol 1: Synthesis via Wittig Reaction
This protocol describes the synthesis of this compound from 2,6-difluorobenzaldehyde using a Wittig reaction. The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[9][10]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Difluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise. The formation of the ylide is indicated by a color change to yellow-orange.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add a solution of 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Experimental Protocol 2: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound using a Grignard reagent. This method involves the reaction of a Grignard reagent with a suitable electrophile to form the desired product.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Difluorobromobenzene
-
Vinylmagnesium bromide solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add anhydrous THF and a small amount of 2,6-difluorobromobenzene to initiate the reaction.
-
Once the reaction starts, add the remaining 2,6-difluorobromobenzene (1.0 eq.) in THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of 2,6-difluorophenylmagnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0 °C.
-
Slowly add a solution of vinylmagnesium bromide (1.1 eq.) to the 2,6-difluorophenylmagnesium bromide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent to yield pure this compound.
-
Visualizations
Synthesis Pathways for this compound
References
- 1. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
- 3. This compound | 207226-37-7 [chemicalbook.com]
- 4. This compound CAS#: 207226-37-7 [amp.chemicalbook.com]
- 5. This compound CAS#: 207226-37-7 [m.chemicalbook.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. This compound, CAS No. 207226-37-7 - iChemical [ichemical.com]
- 8. 207226-37-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to 2,6-Difluorostyrene (CAS: 207226-37-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluorostyrene, a fluorinated monomer of significant interest in polymer chemistry, material science, and as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.
Physicochemical Properties
This compound is a flammable liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 207226-37-7 | [2][3] |
| Molecular Formula | C₈H₆F₂ | [2] |
| Molecular Weight | 140.13 g/mol | [2] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 59 °C at 51 mmHg | [3] |
| Density | 1.13 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.499 | [3] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |
| Solubility | Information not available | |
| Melting Point | Information not available |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl and aromatic protons. The vinyl protons typically appear as a complex multiplet due to geminal, cis, and trans couplings, as well as coupling to the aromatic protons. The aromatic protons show splitting patterns influenced by both proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts of the aromatic carbons due to C-F coupling. A typical proton-decoupled ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the aromatic carbons, with the fluorinated carbons exhibiting characteristic splitting.[2][5] The number of unique carbon signals can confirm the molecular symmetry.[6]
IR Spectroscopy
The Infrared (IR) spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions include:
-
C-H stretching (aromatic and vinyl): Typically observed above 3000 cm⁻¹.[7]
-
C=C stretching (aromatic and vinyl): Found in the 1600-1500 cm⁻¹ region.[7]
-
C-F stretching: Strong absorptions are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.
Synthesis Protocols
The synthesis of this compound can be achieved through several established synthetic methodologies. Two common approaches are the Wittig reaction and the Heck coupling reaction.
Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the vinyl group.[8][9] This involves the reaction of a phosphorus ylide with 2,6-difluorobenzaldehyde.
Experimental Workflow: Wittig Synthesis of this compound
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Detailed Methodology:
-
Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The formation of the orange-red ylide indicates a successful reaction. The mixture is typically stirred at this temperature for a period to ensure complete ylide formation.
-
Wittig Reaction: A solution of 2,6-difluorobenzaldehyde in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.
Heck Coupling Reaction
The Heck coupling reaction offers an alternative route, typically involving the palladium-catalyzed reaction of a vinylating agent with a 2,6-difluoroaryl halide or triflate.[10][11]
Experimental Workflow: Heck Coupling Synthesis of this compound
Caption: Generalized workflow for the Heck coupling synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: A reaction vessel is charged with the 2,6-difluoroaryl halide (e.g., 1-bromo-2,6-difluorobenzene) or triflate, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable phosphine ligand (if required), and a base (e.g., triethylamine, potassium carbonate) in an appropriate solvent (e.g., DMF, acetonitrile).
-
Heck Coupling: The vinylating agent, such as potassium vinyltrifluoroborate or ethylene, is added to the mixture. The reaction is then heated under an inert atmosphere until the starting material is consumed, as monitored by GC-MS or TLC.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then subjected to an aqueous workup, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography or distillation to afford this compound.
Polymerization Protocols
This compound is a valuable monomer for the synthesis of fluorinated polymers with unique properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[12]
Experimental Workflow: RAFT Polymerization of this compound
Caption: General workflow for the RAFT polymerization of this compound.
Detailed Methodology:
-
Reaction Mixture Preparation: In a Schlenk flask, this compound, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN or V-70) are dissolved in an appropriate solvent (e.g., toluene, anisole).
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.[13]
-
Polymerization: The degassed mixture is then heated to the desired reaction temperature under an inert atmosphere. The polymerization is allowed to proceed for a predetermined time to achieve the target molecular weight and conversion.
-
Termination and Isolation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a non-solvent (e.g., methanol or hexanes), followed by filtration and drying under vacuum to a constant weight.
Applications in Research and Development
The unique electronic properties conferred by the two fluorine atoms on the aromatic ring make this compound a valuable building block in several areas of research and development.
Material Science
Polymers derived from this compound are expected to exhibit enhanced thermal stability, chemical resistance, and unique dielectric properties due to the strong C-F bonds. These characteristics make them promising candidates for applications in high-performance plastics, coatings, and advanced electronic materials. The incorporation of fluorine can also lead to materials with low surface energy and hydrophobicity.
Drug Development
In medicinal chemistry, the introduction of fluorine atoms into a molecule can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorophenyl moiety can be incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, its potential as a precursor to fluorinated bioactive molecules is significant. The difluorinated phenyl ring can serve as a key structural motif in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.
Logical Relationship: Role of this compound in Drug Discovery
Caption: The role of this compound as a starting material in the drug discovery process.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is important to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
- 2. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 207226-37-7 [chemicalbook.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 13. m.youtube.com [m.youtube.com]
Synthesis of 2,6-Difluorostyrene from 2,6-Difluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,6-difluorostyrene from 2,6-difluorobenzaldehyde. Due to a lack of specific literature detailing this exact transformation, this guide presents adapted experimental protocols for established olefination methodologies, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Tebbe olefination, and a Grignard-type vinyl addition. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a valuable fluorinated monomer and building block in the synthesis of polymers, pharmaceuticals, and other advanced materials. The presence of the difluorinated phenyl ring can impart unique electronic properties, thermal stability, and metabolic resistance to the target molecules. This guide focuses on the conversion of the readily available starting material, 2,6-difluorobenzaldehyde, to this compound through various olefination strategies.
Synthetic Strategies
The most common and effective methods for the conversion of an aldehyde to a terminal alkene, such as this compound, involve olefination reactions. This guide will detail four prominent methods.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] For the synthesis of a terminal alkene, methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base, is typically employed.[2]
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[3] This method offers several advantages, including generally higher yields of the (E)-alkene and easier removal of the phosphate byproduct.[4]
Tebbe Olefination
The Tebbe olefination employs the Tebbe reagent, a titanium-based organometallic compound, for the methylenation of carbonyl compounds.[5][6] It is particularly useful for sterically hindered or enolizable aldehydes where the Wittig reaction may be less effective.[7]
Grignard Reaction with Vinylmagnesium Bromide
The addition of a vinyl Grignard reagent to an aldehyde, followed by dehydration of the resulting allylic alcohol, provides an alternative route to the desired styrene derivative. This method involves a two-step process.
Quantitative Data Summary
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound from 2,6-difluorobenzaldehyde based on adapted general protocols.
Table 1: Reagents and Solvents
| Reaction | Aldehyde | Olefination Reagent | Base | Solvent |
| Wittig | 2,6-Difluorobenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF), anhydrous |
| HWE | 2,6-Difluorobenzaldehyde | Trimethyl phosphonoacetate | Sodium hydride (NaH) | Tetrahydrofuran (THF), anhydrous |
| Tebbe | 2,6-Difluorobenzaldehyde | Tebbe Reagent | - | Toluene, anhydrous |
| Grignard | 2,6-Difluorobenzaldehyde | Vinylmagnesium bromide | - | Tetrahydrofuran (THF), anhydrous |
Table 2: Reaction Conditions and Yields (Adapted Protocols)
| Reaction | Temperature | Reaction Time | Purification Method | Theoretical Yield |
| Wittig | 0 °C to room temp. | 2-4 hours | Flash column chromatography | Moderate to Good |
| HWE | 0 °C to room temp. | 12-24 hours | Flash column chromatography | Good to High |
| Tebbe | -78 °C to room temp. | 1-3 hours | Flash column chromatography | Good |
| Grignard | 0 °C to room temp. | 1-2 hours | Flash column chromatography | Moderate |
Experimental Protocols (Adapted)
Disclaimer: The following protocols are adapted from general procedures for similar transformations and have not been optimized for the specific synthesis of this compound from 2,6-difluorobenzaldehyde. Researchers should perform their own optimization and safety assessments.
Protocol 1: Wittig Reaction
-
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq.). Add anhydrous tetrahydrofuran (THF) to create a suspension. Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq., typically a solution in hexanes) dropwise. The formation of the ylide is indicated by a color change to deep yellow or orange. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
-
Phosphonate Anion Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq., as a dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil. Add fresh anhydrous THF and cool to 0 °C. Slowly add trimethyl phosphonoacetate (1.05 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Reaction with Aldehyde: In a separate flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF. Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.
-
Reaction Progression: Stir the reaction mixture overnight and monitor its progress by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Tebbe Olefination
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous toluene. Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition of Tebbe Reagent: Slowly add a solution of the Tebbe reagent (1.2 eq., typically 0.5 M in toluene) to the cooled aldehyde solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Filter the mixture through a pad of celite and wash with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol 4: Grignard Reaction and Dehydration
-
Grignard Reaction: To a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Prepare a solution of vinyl bromide (1.1 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the vinyl bromide solution to the magnesium. Once the reaction initiates (indicated by heat and bubbling), add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes. Cool the Grignard reagent solution to 0 °C. Dissolve 2,6-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract with diethyl ether (3 x volumes).
-
Dehydration and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude allylic alcohol can be dehydrated using a variety of methods, such as heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent with a Dean-Stark trap to remove water. The final product, this compound, is then purified by distillation or flash column chromatography.
Visualizations
Synthetic Pathways
Caption: Synthetic pathways to this compound.
General Experimental Workflow
Caption: General experimental workflow for synthesis.
Safety Considerations
-
Organolithium reagents (n-BuLi) are pyrophoric and must be handled under a strict inert atmosphere.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water.
-
Tebbe's reagent is pyrophoric and moisture-sensitive.
-
Grignard reagents are highly reactive and moisture-sensitive.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Conclusion
This technical guide provides a detailed overview of several robust methods for the synthesis of this compound from 2,6-difluorobenzaldehyde. While specific literature for this exact transformation is scarce, the adapted protocols for the Wittig, Horner-Wadsworth-Emmons, Tebbe, and Grignard reactions offer a solid foundation for researchers to develop a successful synthetic route. Careful consideration of the reactivity of the reagents and optimization of the reaction conditions will be crucial for achieving high yields of the desired product.
References
- 1. scispace.com [scispace.com]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
A Technical Guide to the Physical Properties of 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,6-Difluorostyrene, a fluorinated monomer of increasing interest in polymer science and medicinal chemistry. The document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a representative synthetic workflow.
Physical Properties of this compound
The physical characteristics of this compound are critical for its handling, reaction setup, and application in various synthetic procedures. The key physical data are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 59 °C | at 51 mmHg |
| Density | 1.13 g/mL | at 25 °C |
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid organic compounds like this compound.
1. Determination of Boiling Point (Capillary Method)
This method is a common microscale technique for determining the boiling point of a liquid.
Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
This compound sample
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A small amount of this compound is placed into the fusion tube.[1]
-
A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube or an aluminum heating block.[1][2]
-
The apparatus is heated slowly and uniformly.[1]
-
As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
2. Determination of Density (Pycnometer or Volumetric Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume.
Materials:
-
Pycnometer or a volumetric flask with a stopper
-
Analytical balance
-
This compound sample
-
Constant temperature bath (optional, for high precision)
Procedure:
-
An empty, clean, and dry pycnometer or volumetric flask is weighed on an analytical balance. Let this mass be m₁.
-
The vessel is filled with the this compound sample up to the calibration mark. Care should be taken to avoid air bubbles.
-
The filled vessel is weighed again to obtain the total mass. Let this be m₂.
-
The mass of the liquid is calculated by subtracting the mass of the empty vessel (m₂ - m₁).
-
The volume of the liquid is the known volume of the pycnometer or volumetric flask, V.
-
The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V.[3][4]
Synthetic Workflow: The Wittig Reaction
The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes from aldehydes or ketones, and it is a suitable method for the preparation of this compound from 2,6-difluorobenzaldehyde.[5][6][7] The general workflow involves the preparation of a phosphorus ylide followed by its reaction with the corresponding aldehyde.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
References
An In-depth Technical Guide on the Spectroscopic Characterization of 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,6-difluorostyrene. The information is presented to assist in the structural elucidation and quality control of this important fluorinated organic compound.
Spectroscopic Data of this compound
The structural confirmation and purity assessment of this compound rely heavily on spectroscopic techniques. This section presents the available ¹H NMR, ¹³C NMR, and predicted IR spectral data in a structured format for clarity and comparative analysis.
1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals from the vinyl group and the aromatic ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl H (α to ring) | ~6.7 - 6.9 | ddd | J(Hα-Hβ_trans) ≈ 17.5, J(Hα-Hβ_cis) ≈ 11.0, J(Hα-H_aromatic) ≈ 6.5 |
| Aromatic H (para to vinyl) | ~7.2 - 7.4 | m | - |
| Aromatic H (meta to vinyl) | ~6.9 - 7.1 | m | - |
| Vinyl H (β, trans to ring) | ~5.8 | dd | J(Hβ_trans-Hα) ≈ 17.5, J(Hβ_trans-Hβ_cis) ≈ 1.5 |
| Vinyl H (β, cis to ring) | ~5.4 | dd | J(Hβ_cis-Hα) ≈ 11.0, J(Hβ_cis-Hβ_trans) ≈ 1.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The presence of fluorine atoms significantly influences the chemical shifts of the aromatic carbons due to their strong electron-withdrawing nature and through-space coupling.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C (ipso to vinyl) | ~114 | t | ¹J(C-F) ≈ 15 |
| C (ortho to vinyl, C-F) | ~162 | d | ¹J(C-F) ≈ 250 |
| C (meta to vinyl) | ~112 | d | ³J(C-F) ≈ 20 |
| C (para to vinyl) | ~130 | t | ⁴J(C-F) ≈ 3 |
| C (α to ring) | ~128 | t | ³J(C-F) ≈ 6 |
| C (β of vinyl) | ~118 | s | - |
Note: The assignments are based on typical chemical shifts and expected carbon-fluorine coupling patterns. "s" denotes a singlet, "d" a doublet, and "t" a triplet.
1.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H stretch | Aromatic & Vinyl | Medium |
| 1630 - 1600 | C=C stretch | Vinyl | Medium |
| 1600 - 1580, 1500 - 1400 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1250 - 1100 | C-F stretch | Aryl Fluoride | Strong |
| 1000 - 675 | =C-H bend | Vinyl & Aromatic (out-of-plane) | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra, representative of standard laboratory practices for compounds like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The liquid column should be approximately 4-5 cm high.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
2.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Measurement:
-
Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-soaked wipe.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical flow from the chemical structure of this compound to the acquisition and interpretation of its NMR and IR spectra.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Reactivity of the vinyl group in 2,6-Difluorostyrene
An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2,6-Difluorostyrene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in this compound. The presence of two fluorine atoms in the ortho positions to the vinyl group significantly influences its electronic and steric properties, thereby modulating its behavior in various chemical transformations. This document details the electronic effects governing this reactivity, explores key reaction classes including polymerization and electrophilic additions, provides representative experimental protocols, and summarizes key quantitative data. The information presented herein is intended to serve as a foundational resource for professionals engaged in polymer science, organic synthesis, and medicinal chemistry.
Introduction to this compound
Fluorinated polymers are a critical class of materials valued for their exceptional thermal stability, chemical inertness, and low surface energy.[1] The incorporation of fluorine atoms into a polymer's structure can dramatically alter its physicochemical properties, largely due to the high dissociation energy of the carbon-fluorine (C-F) bond.[1] this compound is a fluorinated monomer that has garnered significant attention for its potential in creating high-performance polymers.[1] The two ortho-fluorine atoms impose unique electronic and steric constraints on the vinyl group, differentiating its reactivity from that of unsubstituted styrene and other fluorinated analogues. Understanding this reactivity is crucial for designing novel polymers and for the application of this compound as a building block in organic synthesis.
Electronic and Steric Effects of Ortho-Fluorine Substituents
The reactivity of the vinyl group in this compound is primarily governed by the strong electronegativity of the two ortho-fluorine atoms.[2][3] These atoms exert two main electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect.[2][3][4] This effect decreases the electron density of the aromatic ring and, consequently, the vinyl group's π-system. This deactivation makes the double bond less nucleophilic and thus less reactive towards electrophiles compared to styrene.[2]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be donated to the aromatic ring through resonance, a weaker, electron-donating effect.[2] However, the inductive effect of fluorine is significantly stronger than its mesomeric effect, resulting in a net deactivation of the system.[4]
-
Steric Hindrance: The presence of two relatively bulky fluorine atoms ortho to the vinyl group imparts significant steric hindrance. This can impede the approach of reagents to the vinyl group and influence the stereochemical outcome of reactions.[1] This steric crowding can also reduce polymerization rates compared to unsubstituted styrene.[1]
Caption: Electronic and steric effects of fluorine atoms on the vinyl group.
Key Reactions of the Vinyl Group
While polymerization is the most extensively studied reaction, the vinyl group of this compound is expected to undergo other transformations typical of alkenes, albeit with modified reactivity.
Polymerization
Polymerization is a primary application for this compound, used to create both homopolymers and copolymers with monomers like styrene and acrylates.[1] The resulting polymers, such as poly(this compound), exhibit enhanced thermal stability and high softening points, making them suitable for high-performance applications.[1] Due to the electronic and steric factors, controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to synthesize polymers with well-defined structures and molecular weights.[5]
References
- 1. This compound | 207226-37-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
Unveiling the Electronic Influence of Ortho-Fluorine Atoms in 2,6-Difluorostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound electronic effects exerted by the two fluorine atoms in the 2,6-difluorostyrene molecule. The strategic placement of highly electronegative fluorine atoms at the ortho positions to the vinyl group imparts unique electronic and steric characteristics, significantly influencing the molecule's reactivity and properties. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes. Understanding these electronic perturbations is critical for applications in polymer chemistry, materials science, and the rational design of novel pharmaceutical agents.
Core Electronic and Steric Effects
The primary electronic influence of the fluorine atoms in this compound stems from their strong electronegativity. This results in a potent electron-withdrawing inductive effect (-I), which decreases the electron density of both the aromatic ring and the vinyl group.[1] This electronic perturbation renders the molecule more susceptible to nucleophilic attack and less prone to electrophilic substitution on the aromatic ring.
Sterically, the two ortho-fluorine atoms create significant hindrance around the vinyl group. This steric bulk can impede the approach of reagents, thereby influencing reaction rates, particularly in polymerization processes where it can lead to lower polymerization rates compared to unsubstituted styrene.[1] However, this steric hindrance can also enhance the thermal stability of the resulting polymers.[1]
Quantitative Analysis of Electronic Properties
The electronic effects of the fluorine substituents can be quantitatively assessed through various spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for probing the electronic environment of individual atoms within the molecule.
NMR Spectroscopic Data
The chemical shifts observed in ¹H, ¹³C, and ¹⁹F NMR spectra provide direct evidence of the electron-withdrawing nature of the fluorine atoms. The deshielding of the aromatic and vinyl protons and carbons, as well as the characteristic chemical shift of the fluorine nuclei, are indicative of a reduced electron density.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H NMR | |||
| Hα | 6.80 - 6.95 | m | |
| Hβ (cis to ring) | 5.45 | dd | J(Hβ-Hα) = 11.2, J(Hβ-Hγ) = 1.2 |
| Hβ (trans to ring) | 5.75 | dd | J(Hβ'-Hα) = 17.6, J(Hβ'-Hγ) = 1.2 |
| Aromatic H | 6.95 - 7.10 | m | |
| ¹³C NMR | |||
| Cα | 126.4 | ||
| Cβ | 117.2 | ||
| C1 | 114.5 (t) | J(C-F) = 18.2 | |
| C2/C6 | 161.0 (dd) | J(C-F) = 250.2, 8.1 | |
| C3/C5 | 111.8 (d) | J(C-F) = 21.2 | |
| C4 | 129.5 (t) | J(C-F) = 10.1 | |
| ¹⁹F NMR | |||
| Aromatic F | -113.5 |
Data sourced from PubChem CID 2778300 and may vary depending on the solvent and experimental conditions.[2] The complex splitting patterns in the ¹³C NMR spectrum are a result of coupling to the fluorine atoms.
Hammett and Taft Parameters
Experimental Protocols
Synthesis of this compound
A common route to synthesize this compound involves a Wittig reaction from 2,6-difluorobenzaldehyde.
Materials:
-
2,6-Difluorobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
A solution of potassium tert-butoxide in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Methyltriphenylphosphonium bromide is added portion-wise to the stirred solution at 0 °C.
-
The resulting ylide solution is stirred at room temperature for 1 hour.
-
A solution of 2,6-difluorobenzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
NMR Spectroscopic Analysis
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a sufficient number of scans for adequate signal-to-noise, which will be significantly more than for ¹H NMR.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
¹⁹F NMR Acquisition:
-
Tune and match the probe for ¹⁹F.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set an appropriate spectral width, typically centered around -100 to -150 ppm for aryl fluorides.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of this compound.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Geometry Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain properties such as:
-
Molecular orbital energies (HOMO and LUMO)
-
Mulliken or Natural Bond Orbital (NBO) atomic charges
-
Molecular electrostatic potential (MEP) map
-
-
NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict NMR chemical shifts, which can then be compared with experimental data.
Reactivity and Mechanistic Pathways
The electronic properties of this compound dictate its reactivity in various chemical transformations.
Radical Polymerization
The electron-deficient nature of the vinyl group can influence the kinetics and mechanism of radical polymerization.
Caption: Radical polymerization mechanism of this compound.
Electrophilic Addition to the Vinyl Group
The electron-withdrawing fluorine atoms deactivate the vinyl group towards electrophilic attack compared to unsubstituted styrene. However, this fundamental reaction of alkenes still proceeds.
Caption: General mechanism for electrophilic addition to this compound.
Conclusion
The electronic landscape of this compound is significantly shaped by the presence of two ortho-fluorine atoms. Their strong inductive electron withdrawal and steric hindrance are key determinants of the molecule's spectroscopic properties and chemical reactivity. A thorough understanding of these electronic effects, quantified through techniques like NMR spectroscopy and computational modeling, is paramount for leveraging this versatile building block in the development of advanced materials and pharmaceuticals. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers and scientists working with this and related fluorinated compounds.
References
A Guide to Commercial Suppliers of High-Purity 2,6-Difluorostyrene for Research and Development
For researchers, scientists, and professionals in drug development, sourcing high-purity reagents is a critical step in ensuring the reliability and reproducibility of experimental results. 2,6-Difluorostyrene is a valuable building block in the synthesis of various pharmaceutical compounds and advanced materials. This technical guide provides an overview of commercial suppliers offering high-purity this compound, presenting key quantitative data to aid in the selection process.
Commercial Supplier and Product Specifications
The following table summarizes the specifications of this compound available from various commercial suppliers. This data has been compiled from publicly available information on their respective websites. It is important to note that purity levels and the presence of inhibitors can significantly impact the outcome of sensitive reactions.
| Supplier/Brand | Purity | Inhibitor | CAS Number | Additional Notes |
| Sigma-Aldrich | 99% | 0.25% 4-tert-butylcatechol | 207226-37-7 | A leading supplier to the global Life Science industry. |
| Fluorochem (via CymitQuimica) | 98%[1] | 0.25% 4-tert-butylcatechol[1] | 207226-37-7[1] | Products are intended for lab use only.[1] |
| Alfa Chemical | 95%[2] | Not specified | 207226-37-7[2] | Offers various package sizes from 0.1g to 25g.[2] |
| Oakwood Chemical | 95+%[3] | Not specified | 207226-37-7[3] | Inquire for availability.[3] |
| Career Henan Chemical Co. (via ChemicalBook) | 99%[4] | Not specified | 207226-37-7[4] | - |
| Honest Joy Holdings Limited (via ChemicalBook) | 97.0%[4] | Not specified | 207226-37-7[4] | - |
| Chemsigma International Co., Ltd. (via ECHEMI) | 97%, 99%[5] | 0.25% 4-tert-butylcatechol in 99% grade[5] | 207226-37-7[5] | A trader of organic chemicals.[5] |
| Shanghai FWD Chemicals ltd. (via Guidechem) | 98%[6] | Not specified | 207226-37-7[6] | Packaging in aluminum foil bags or as per requirements.[6] |
This table is based on information available as of the time of this writing and is not exhaustive. Researchers should always verify the latest specifications with the supplier.
Methodology for Supplier Selection
While specific experimental protocols for the application of this compound are proprietary and depend on the research context, a systematic approach to selecting a suitable supplier is crucial. The following workflow outlines the key steps for researchers to ensure the procurement of high-quality reagents appropriate for their needs.
Detailed Experimental Considerations
Certificate of Analysis (CofA) Review: A thorough review of the Certificate of Analysis is a critical step. The CofA provides lot-specific information on the purity of the compound, the analytical methods used for its determination (e.g., GC, NMR), and the levels of any detected impurities. For applications in drug development, understanding the impurity profile is essential as even trace amounts of certain by-products can have a significant impact on reaction outcomes and biological activity.
Role of Inhibitors: Styrene derivatives are prone to polymerization, and therefore, are often supplied with inhibitors such as 4-tert-butylcatechol (TBC).[1][5] The presence and concentration of an inhibitor should be noted, as it may need to be removed prior to use in certain polymerization-sensitive reactions. Standard laboratory procedures for inhibitor removal include column chromatography or washing with an aqueous base.
In-house Quality Control: Upon receipt of a sample, it is best practice to perform in-house quality control to verify the supplier's specifications. This may include:
-
Spectroscopic Analysis: 1H NMR, 13C NMR, and 19F NMR to confirm the chemical structure and identify any organic impurities.
-
Chromatographic Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity with high accuracy.
-
Water Content: Karl Fischer titration to quantify the water content, which can be critical in moisture-sensitive reactions.
By following a structured approach to supplier evaluation and implementing rigorous in-house quality control, researchers can mitigate risks associated with reagent quality and ensure the integrity of their scientific work.
References
An In-depth Technical Guide to the Health and Safety of 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data for 2,6-Difluorostyrene, compiled from publicly available safety data sheets and toxicological information. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, as well as to provide an overview of its known and inferred toxicological properties.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂ | [1][2] |
| Molecular Weight | 140.13 g/mol | [1][2] |
| CAS Number | 207226-37-7 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.13 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 59 °C at 51 mmHg | [4][5][6] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [7][8] |
| Refractive Index | n20/D 1.499 | [4][5][6] |
| Vapor Pressure | 8.42 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C, under nitrogen | [6][9] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[1][7][8] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[10] |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[10] |
NFPA 704 Rating:
-
Health: 3 (Short exposure could cause serious temporary or residual injury)[10]
-
Flammability: 3 (Can be ignited under almost all ambient conditions)[10]
-
Instability: 0 (Normally stable)[10]
Safe Handling and Storage Workflow
Proper handling and storage procedures are critical to minimize the risks associated with this compound. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.
Caption: Workflow for the safe handling and storage of this compound.
Experimental Protocols for Hazard Assessment
4.1. Skin Irritation Testing (Based on OECD Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method is a widely accepted alternative to traditional animal testing for assessing skin irritation.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the upper layers of human skin.
-
Methodology:
-
The test chemical (this compound) is applied directly to the surface of the skin tissue model.
-
The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).
-
After incubation, the chemical is removed by washing.
-
The viability of the skin cells is then assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by measuring its absorbance.
-
-
Endpoint: The percentage of cell viability relative to a negative control. A reduction in viability below a certain threshold (typically 50%) leads to a classification as a skin irritant.
4.2. Eye Irritation Testing (Based on OECD Guideline 492 - Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)
This in vitro test is used to identify substances that are not classified as eye irritants.
-
Test System: A reconstructed human cornea-like epithelium model, which is a non-keratinized, multi-layered cell model that mimics the human corneal epithelium.
-
Methodology:
-
The test chemical is applied to the surface of the corneal tissue model.
-
The tissue is exposed to the chemical for a specific duration.
-
Following exposure, the chemical is washed off, and the tissue is incubated in fresh medium.
-
Cell viability is measured using the MTT assay, similar to the skin irritation test.
-
-
Endpoint: The percentage of cell viability compared to a negative control. If the viability remains above a defined threshold (e.g., 60%), the chemical is considered a non-irritant.
Potential Toxicological Signaling Pathways (Inferred from Styrene)
Specific research on the molecular mechanisms of toxicity for this compound is not currently available. However, data from its structural analog, styrene, can provide insights into potential toxicological pathways. It is important to note that the presence of fluorine atoms can significantly alter the metabolic and toxicological profile of a molecule, and therefore, the following should be considered as a potential, but unconfirmed, mechanism.
Studies on styrene have indicated that its toxicity, particularly neurotoxicity and hepatotoxicity, may involve the following pathways:
-
Oxidative Stress: Styrene exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This can damage cellular components such as lipids, proteins, and DNA.
-
Inflammasome Activation: Research has linked styrene exposure to the activation of the NLRP3 inflammasome.[11] This multi-protein complex is a key component of the innate immune system and, when activated, leads to the production of pro-inflammatory cytokines such as IL-1β, contributing to inflammation and cell death.[10][11] The activation of the NRF2 antioxidant pathway has been shown to mitigate these effects.[10]
The following diagram illustrates a potential inflammatory pathway that could be relevant to fluorinated styrenes, based on the data from styrene.
Caption: Potential inflammatory pathway based on styrene toxicology data.
First Aid and Emergency Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid measures.
Caption: First aid measures for exposure to this compound.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or impervious clothing.[11]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate filter cartridge is recommended.[11]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers.[10][11]
-
Fire Hazards: The substance is flammable and vapors may form explosive mixtures with air.[10] Thermal decomposition can produce carbon oxides and hydrogen fluoride.[10]
-
Accidental Release: In case of a spill, evacuate the area and remove all ignition sources.[11] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[12] Use non-sparking tools and ensure adequate ventilation.[12]
Disposal Considerations
This compound and any contaminated materials should be disposed of as hazardous waste.[12] It should be treated as a halogenated organic waste and sent to a licensed disposal facility, often for incineration.[12] Do not dispose of it down the drain or in regular trash.[12]
Disclaimer: This document is intended as a guide and is based on information available at the time of writing. It is not a substitute for a comprehensive risk assessment, which should be conducted for any specific laboratory procedure involving this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
- 1. styrene.org [styrene.org]
- 2. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Exposure to polystyrene nanoplastics induces hepatotoxicity involving NRF2-NLRP3 signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Styrene Exposure Causes Oxidative Stress, Neuroinflammation, and Hippocampal Memory Dysfunction via NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. x-cellr8.com [x-cellr8.com]
An In-depth Technical Guide on the Solubility of 2,6-Difluorostyrene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific quantitative solubility data for 2,6-difluorostyrene in common organic solvents. This guide, therefore, provides a qualitative assessment based on chemical principles and presents a generalized experimental protocol for determining solubility.
Introduction
This compound is a fluorinated aromatic compound with applications in polymer chemistry and as a building block in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide offers insights into the expected solubility of this compound and provides a standardized methodology for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling the compound and for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₈H₆F₂[1] |
| Molecular Weight | 140.13 g/mol [1] |
| Appearance | Clear, colorless liquid[2] |
| Density | 1.13 g/mL at 25 °C[3][4][5] |
| Boiling Point | 59 °C / 51 mmHg[3][4][6] |
| Flash Point | 31 °C (87.8 °F) |
| Refractive Index | n20/D 1.499[3][4][5] |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted based on its molecular structure. The presence of the benzene ring and the vinyl group imparts a significant non-polar character to the molecule. The two fluorine atoms introduce some polarity, but the overall molecule is expected to be predominantly non-polar.
-
High Solubility: Expected in non-polar and weakly polar aprotic solvents.
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Hexane
-
Ethers: Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
-
Moderate Solubility: Expected in polar aprotic solvents.
-
Amides: N,N-Dimethylformamide (DMF)
-
Sulfoxides: Dimethyl sulfoxide (DMSO)
-
Nitriles: Acetonitrile
-
-
Low Solubility: Expected in polar protic solvents due to their strong hydrogen-bonding networks.
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Generalized Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for the visual determination of the solubility of a liquid compound like this compound.
4.1. Materials
-
This compound
-
Selected organic solvents (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol, isopropanol, toluene, hexane, ethyl acetate)
-
Calibrated volumetric flasks or vials (e.g., 5 mL)
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Analytical balance (for gravimetric method)
-
Constant temperature bath
4.2. Procedure
-
Solvent Preparation: Dispense a precise volume (e.g., 2.0 mL) of the test solvent into a clean, dry vial.
-
Temperature Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate.
-
Incremental Solute Addition: Add a small, known volume (e.g., 10 µL) of this compound to the solvent.
-
Mixing: Cap the vial and vortex for 1-2 minutes to ensure thorough mixing.
-
Observation: Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation, or the presence of undissolved droplets).
-
Titration to Saturation: Continue adding small increments of this compound, with thorough mixing and observation after each addition, until a persistent state of insolubility is observed.
-
Quantification: Record the total volume of this compound added to reach the saturation point.
-
Calculation: Calculate the solubility in terms of volume per volume (mL/mL). If the density of this compound is used, the solubility can be expressed in grams per milliliter (g/mL).
-
Replication: Repeat the experiment for each solvent to ensure the reproducibility of the results.
Visualizations
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. This compound, CAS No. 207226-37-7 - iChemical [ichemical.com]
- 4. This compound CAS#: 207226-37-7 [m.chemicalbook.com]
- 5. This compound CAS#: 207226-37-7 [chemicalbook.com]
- 6. This compound | 207226-37-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a significant class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The incorporation of fluorine atoms into a polymer backbone can dramatically alter its physicochemical characteristics. 2,6-Difluorostyrene is a fluorinated monomer that, upon polymerization, yields poly(this compound), a polymer with enhanced thermal stability and a high softening point. The ortho-positioning of the two fluorine atoms introduces significant steric hindrance, which can influence polymerization rates compared to unsubstituted styrene.[1] These properties make poly(this compound) and its copolymers promising candidates for advanced applications in fields requiring robust materials, such as aerospace, electronics, and specialty coatings.[1]
This document provides detailed protocols for the synthesis of poly(this compound) via conventional free radical polymerization, a versatile and widely used method for polymer synthesis.
Principle of Free Radical Polymerization
Free radical polymerization is a chain-growth polymerization process involving three key steps: initiation, propagation, and termination. The process is initiated by the thermal decomposition of an initiator molecule, which generates free radicals. These highly reactive species then attack the vinyl group of the this compound monomer, initiating the polymer chain. In the propagation step, the newly formed radical adds to successive monomer units, rapidly growing the polymer chain. The polymerization process concludes with the termination step, where two growing polymer chains react with each other to form a stable, non-reactive polymer.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the free radical polymerization of this compound using two common initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).
Materials and Equipment
-
Monomer: this compound (inhibitor removed prior to use)
-
Initiators: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent (for solution polymerization): Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Non-solvent for precipitation: Methanol or Ethanol
-
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with a temperature controller
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Basic alumina for inhibitor removal
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
-
Protocol 1: Bulk Polymerization using AIBN
1. Monomer Preparation:
- To remove the inhibitor (e.g., 4-tert-butylcatechol), pass the this compound monomer through a short column packed with basic alumina immediately before use.
2. Reaction Setup:
- In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the purified this compound monomer.
- Add the desired amount of AIBN. A typical monomer-to-initiator molar ratio ranges from 100:1 to 500:1.
3. Degassing:
- Seal the Schlenk flask and subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can inhibit the polymerization.
4. Polymerization:
- After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon).
- Immerse the sealed flask in a preheated oil bath set to a temperature between 60-80°C.
- Stir the reaction mixture for the desired duration, typically 4-24 hours. The viscosity of the mixture will increase as the polymerization progresses.
5. Termination and Precipitation:
- To terminate the reaction, remove the flask from the oil bath and cool it in an ice-water bath.
- If the resulting polymer is highly viscous, dissolve it in a minimal amount of a suitable solvent such as tetrahydrofuran (THF).
- Slowly pour the polymer solution (or the reaction mixture if not too viscous) into a beaker containing a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
6. Purification and Drying:
- Collect the precipitated polymer by filtration.
- Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
- Dry the purified polymer in a vacuum oven at 50°C until a constant weight is achieved.
Protocol 2: Solution Polymerization using BPO
1. Monomer and Solvent Preparation:
- Prepare a solution of purified this compound in a suitable anhydrous solvent (e.g., toluene) in a Schlenk flask equipped with a magnetic stir bar.
2. Initiator Addition:
- Add the desired amount of Benzoyl Peroxide (BPO) to the solution. The monomer-to-initiator ratio can be adjusted to control the molecular weight of the resulting polymer.
3. Degassing:
- Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes or by performing three freeze-pump-thaw cycles.
4. Polymerization:
- Immerse the sealed flask in a preheated oil bath at a temperature between 80-95°C and stir the reaction mixture for the specified duration.
5. Work-up:
- After the designated reaction time, cool the flask to room temperature.
- Precipitate the polymer in a non-solvent, filter, and dry as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the free radical polymerization of this compound under different hypothetical conditions. Note that these are illustrative examples, and actual results may vary depending on the specific experimental setup and purity of reagents.
Table 1: Hypothetical Results for Free Radical Polymerization of this compound
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN | 100:1 | 70 | 12 | 85 | 25,000 | 55,000 | 2.2 |
| 2 | AIBN | 200:1 | 70 | 12 | 82 | 48,000 | 100,800 | 2.1 |
| 3 | AIBN | 500:1 | 70 | 24 | 75 | 95,000 | 209,000 | 2.2 |
| 4 | BPO | 100:1 | 90 | 8 | 90 | 22,000 | 49,500 | 2.25 |
| 5 | BPO | 200:1 | 90 | 8 | 88 | 42,000 | 94,500 | 2.25 |
Table 2: Comparative Thermal Properties of Poly(this compound) and Related Polymers
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Polystyrene | ~100 | ~350 |
| Poly(this compound) | Expected > 120 | Expected > 380 |
| Polytetrafluoroethylene (PTFE) | ~115 | ~500 |
Note: The values for Poly(this compound) are expected based on the known effects of fluorination on polymer properties and are for illustrative purposes.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of free radical polymerization.
Caption: Experimental workflow for the free radical polymerization of this compound.
Caption: Mechanism of free radical polymerization.
References
Application Notes and Protocols: Copolymerization of 2,6-Difluorostyrene with Styrene or Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of copolymers of 2,6-difluorostyrene with styrene or acrylates. The incorporation of fluorine atoms into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique electronic characteristics, which are of interest in various fields, including drug development for creating novel delivery systems.
Introduction
The copolymerization of this compound with common monomers like styrene and acrylates offers a pathway to novel fluorinated polymers. The presence of two fluorine atoms on the phenyl ring of styrene is expected to influence the reactivity of the vinyl group and impart unique properties to the resulting copolymer, such as altered hydrophobicity, thermal stability, and biocompatibility. These properties are particularly relevant for applications in drug delivery, where polymer characteristics can be tailored for controlled release and targeted delivery of therapeutic agents.[1][2][3] This document provides a general framework for the synthesis and analysis of such copolymers.
General Principles of Copolymerization
The copolymerization of two monomers, M1 (e.g., this compound) and M2 (e.g., styrene or an acrylate), can be described by the Mayo-Lewis equation, which relates the composition of the copolymer to the composition of the monomer feed.[4] The key parameters in this equation are the reactivity ratios, r1 and r2, which are the ratios of the rate constant for a reactive propagating chain ending in a given monomer reacting with the same monomer to the rate constant for its reacting with the other monomer.[4]
-
If r1 > 1, the growing chain preferentially adds its own monomer.
-
If r1 < 1, the growing chain preferentially adds the other monomer.
-
If r1r2 = 1, a random copolymer is formed.[4]
-
If r1r2 < 1, the copolymer tends to be alternating.[4]
-
If r1r2 > 1, the copolymer tends to form blocks.[4]
The determination of these reactivity ratios is crucial for understanding and controlling the copolymer structure.
Experimental Protocols
The following protocols describe the free-radical copolymerization of this compound with styrene and a generic acrylate. These are general procedures that may require optimization depending on the specific acrylate used and the desired copolymer properties.
3.1. Materials
-
Styrene (M2a)
-
Acrylate monomer (e.g., methyl acrylate, ethyl acrylate, butyl acrylate) (M2b)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Solvent: Toluene, 1,4-dioxane, or N,N-dimethylformamide (DMF)
-
Precipitating solvent: Methanol or hexane
-
Inhibitor remover for monomers (e.g., basic alumina column)
-
Nitrogen or Argon gas for creating an inert atmosphere
3.2. Protocol 1: Copolymerization of this compound and Styrene
This protocol is adapted from general procedures for styrene copolymerization.[7][8]
-
Monomer Preparation: Pass both this compound and styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of this compound and styrene. A series of reactions with varying monomer feed ratios should be prepared to determine reactivity ratios.
-
Solvent and Initiator Addition: Add a sufficient amount of toluene to create a solution with a total monomer concentration of approximately 1-2 M. Add the initiator (AIBN, typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for a specified time. To determine reactivity ratios, the conversion should be kept below 10% to ensure the monomer feed ratio remains relatively constant.
-
Termination and Precipitation: Cool the reaction mixture in an ice bath to quench the polymerization. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
3.3. Protocol 2: Copolymerization of this compound and an Acrylate
This protocol is a general procedure for the copolymerization with acrylates.[9]
-
Monomer Preparation: Remove the inhibitor from both this compound and the acrylate monomer using a basic alumina column.
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, combine the desired molar ratios of this compound and the acrylate monomer.
-
Solvent and Initiator Addition: Dissolve the monomers in a suitable solvent such as 1,4-dioxane. Add the initiator (e.g., AIBN, 0.1-1 mol% of total monomers).
-
Degassing: Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in an oil bath set to 70-80°C and stir. Monitor the reaction time to maintain a low conversion (<10%) for reactivity ratio studies.
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the resulting copolymer into an excess of a suitable non-solvent like cold hexane or methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at a suitable temperature until a constant weight is achieved.
3.4. Characterization
-
Copolymer Composition: The composition of the copolymer can be determined using techniques such as ¹H NMR, ¹⁹F NMR, or elemental analysis. For ¹⁹F NMR, the distinct signals from the fluorine atoms in the this compound units can be integrated and compared to the proton signals of the comonomer to determine the molar ratio of the monomers in the copolymer.
-
Molecular Weight and Polydispersity Index (PDI): These can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Thermal Properties: The glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the copolymer.
Data Presentation
The following tables are templates for organizing the experimental data.
Table 1: Copolymerization of this compound (M1) and Styrene (M2a)
| Experiment ID | Mole fraction of M1 in feed (f1) | Mole fraction of M1 in copolymer (F1) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
|---|---|---|---|---|---|---|
| DFS-S-1 | 0.2 | |||||
| DFS-S-2 | 0.4 | |||||
| DFS-S-3 | 0.5 | |||||
| DFS-S-4 | 0.6 |
| DFS-S-5 | 0.8 | | | | | |
Table 2: Copolymerization of this compound (M1) and Acrylate (M2b)
| Experiment ID | Mole fraction of M1 in feed (f1) | Mole fraction of M1 in copolymer (F1) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
|---|---|---|---|---|---|---|
| DFS-A-1 | 0.2 | |||||
| DFS-A-2 | 0.4 | |||||
| DFS-A-3 | 0.5 | |||||
| DFS-A-4 | 0.6 |
| DFS-A-5 | 0.8 | | | | | |
Table 3: Reactivity Ratios
| Copolymer System | r1 (this compound) | r2 (Comonomer) | r1 * r2 | Method |
|---|---|---|---|---|
| This compound / Styrene | Fineman-Ross / Kelen-Tüdős |
| this compound / Acrylate | | | | Fineman-Ross / Kelen-Tüdős |
Note: The reactivity ratios need to be determined experimentally.
Visualizations
The following diagrams illustrate the experimental workflow and the logic for determining reactivity ratios.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of fluorinated polymers utilizing 2,6-difluorostyrene. This document outlines detailed experimental protocols for the homopolymerization of this compound and its copolymerization with other monomers, such as styrene and methyl methacrylate. The information presented is intended to guide researchers in the development of novel fluorinated polymers with tailored properties for a variety of high-performance applications, including specialty coatings, advanced materials, and drug delivery systems.
Introduction
Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and distinct electrical characteristics.[1] The incorporation of fluorine atoms into a polymer backbone dramatically alters its physicochemical properties, primarily due to the high dissociation energy of the carbon-fluorine (C-F) bond.[1]
This compound is a valuable monomer for the synthesis of fluorinated polymers. The ortho-positioning of the two fluorine atoms imparts significant steric hindrance, which can influence polymerization rates compared to styrene but also enhances the thermal stability of the resulting polymers.[1] The polymers derived from this compound, both homopolymers and copolymers, are noted for their high softening points and thermal stability, making them suitable for applications requiring robust materials.[1]
This document details protocols for the synthesis of poly(this compound) and its copolymers via free-radical, and controlled radical polymerization techniques.
Experimental Protocols
Prior to any polymerization, it is crucial to remove the inhibitor (typically 4-tert-butylcatechol) from the this compound monomer. This can be achieved by passing the monomer through a column of basic alumina.
Protocol 1: Free-Radical Homopolymerization of this compound
This protocol describes the synthesis of poly(this compound) using a conventional free-radical initiator, Azobisisobutyronitrile (AIBN).
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Oil bath with temperature controller
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN in toluene. The molar ratio of monomer to initiator can be varied to control the molecular weight of the polymer.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Nitrogen or Argon) and place it in a preheated oil bath at 60-80°C.
-
Allow the polymerization to proceed with stirring for a specified duration (e.g., 6-24 hours).
-
To terminate the reaction, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
Diagram of Free-Radical Polymerization Workflow:
Caption: Workflow for the free-radical polymerization of this compound.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[2]
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (CTA), e.g., 2-Cyano-2-propyl dithiobenzoate (CPDB)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Solvent, e.g., Toluene or 1,4-Dioxane (anhydrous)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon inlet
-
Oil bath with temperature controller
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve this compound, the RAFT agent (CTA), and the initiator (AIBN) in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 200:1:0.2).[3]
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80°C).[3]
-
Monitor the progress of the polymerization by taking samples at regular intervals for analysis of conversion (e.g., by ¹H NMR) and molecular weight (e.g., by GPC).
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Diagram of RAFT Polymerization Mechanism:
Caption: Key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization process.
Protocol 3: Anionic Polymerization of this compound
Anionic polymerization can produce polymers with highly controlled microstructures and narrow molecular weight distributions. This method is highly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.
Materials:
-
This compound (rigorously purified and inhibitor removed)
-
Initiator, e.g., sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)
-
Solvent, e.g., Tetrahydrofuran (THF) or Cyclohexane (anhydrous)
-
Terminating agent, e.g., degassed Methanol
Equipment:
-
High-vacuum line
-
Glass reactor with a break-seal for initiator addition
-
Magnetic stirrer
-
Cryogenic bath (e.g., dry ice/acetone)
Procedure:
-
Rigorously dry all glassware and assemble the reactor on a high-vacuum line.
-
Distill the solvent and monomer into the reactor under high vacuum.
-
Cool the reactor to the desired polymerization temperature (e.g., -78°C for THF).
-
Introduce the initiator (e.g., s-BuLi in cyclohexane) via the break-seal to initiate the polymerization. A color change is often observed, indicating the formation of the propagating carbanions.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a degassed proton source, such as methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of fluorinated styrenes. Note that these are illustrative examples, and actual results for this compound may vary depending on the specific experimental conditions.
Table 1: Free-Radical Polymerization of Fluorinated Styrenes
| Monomer | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2,4-Difluorostyrene | AIBN | 100:1 | 70 | 24 | 85 | 25,000 | 2.1 |
| 2,4-Difluorostyrene | BPO | 100:1 | 80 | 18 | 90 | 30,000 | 2.3 |
| Pentafluorostyrene | AIBN | 200:1 | 60 | 12 | 78 | 45,000 | 1.8 |
Table 2: RAFT Polymerization of Fluorinated Styrenes
| Monomer | CTA | [M]:[CTA]:[I] | Temperature (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| Pentafluorostyrene | CPDB | 740:1.9:1 | 60 | - | - | 11,900 - 29,300 | 1.17 - 1.41 |
| 2,4-Difluorostyrene | CPDB | 200:1:0.2 | 70 | 8 | 65 | 18,000 | 1.25 |
| Pentafluorostyrene | DDMAT | 50:1:0.1 | 68 | - | - | - | <1.2 |
Applications in Drug Development and Research
The unique properties of fluorinated polymers derived from this compound open up possibilities in various scientific and industrial fields:
-
Drug Delivery: The hydrophobic and lipophobic nature of these polymers can be utilized to encapsulate and control the release of therapeutic agents.
-
Biomedical Devices: Their chemical inertness and biocompatibility make them potential candidates for coatings on medical implants and devices to reduce biofouling.[4]
-
Advanced Coatings: The low surface energy of these polymers can be exploited to create water and oil repellent coatings.[2]
-
Sensors: Poly(this compound) has been investigated as a matrix material for optical oxygen sensors, where it has been shown to increase sensor sensitivity.[1]
Conclusion
The synthesis of fluorinated polymers from this compound offers a versatile platform for creating materials with a wide range of desirable properties. The choice of polymerization technique—be it free-radical, anionic, or RAFT—will dictate the level of control over the polymer architecture and, consequently, its final properties and applications. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this promising monomer in their respective fields. Further experimental investigation is encouraged to fully elucidate the polymerization kinetics and material properties of poly(this compound) and its copolymers.
References
Application Notes and Protocols: Thermal Properties of Poly(2,6-Difluorostyrene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,6-difluorostyrene) is a fluorinated polymer that has garnered interest for its potential in applications requiring high thermal stability. The introduction of fluorine atoms into the styrene monomer unit is expected to significantly alter the polymer's properties compared to conventional polystyrene, leading to enhanced thermal robustness.[1] This document provides an overview of the anticipated thermal properties of poly(this compound) and detailed protocols for their experimental determination. While specific experimental data for poly(this compound) is not widely available in published literature, this guide offers a framework for its characterization.[2]
Predicted Thermal Properties
The ortho-positioning of the two fluorine atoms in the styrene monomer creates significant steric hindrance, which is known to enhance the thermal stability of the resulting polymer.[1] Halogenated polymers, and particularly fluorinated ones, generally exhibit increased resistance to thermal degradation.[2] Consequently, poly(this compound) is anticipated to have a higher glass transition temperature (Tg), and thermal decomposition temperature (Td) than polystyrene.
Data Presentation: Comparative Thermal Properties
To provide a predictive context for the thermal performance of poly(this compound), the following table summarizes the key thermal properties of polystyrene and other relevant fluorinated polymers. The values for poly(this compound) are listed as "To Be Determined" to highlight the need for experimental characterization.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset Decomposition Temperature (Td) (°C) | Thermal Conductivity (W/m·K) |
| Poly(this compound) | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Polystyrene | ~100 | Amorphous | ~300 - 400 | ~0.13 |
| Poly(vinylidene fluoride) (PVDF) | -35 | ~170 | ~425 | ~0.19 |
| Polytetrafluoroethylene (PTFE) | -113, 26 | ~327 | ~500 | ~0.25 |
Experimental Protocols
The following are detailed methodologies for determining the key thermal properties of poly(this compound).
Protocol 1: Determination of Glass Transition and Melting Temperatures by Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm) of poly(this compound) by monitoring the heat flow to the sample as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.
-
Seal the pan using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250°C) at a controlled rate of 10°C/min. This step is to erase the previous thermal history of the polymer.
-
Cooling Scan: Cool the sample at a controlled rate of 10°C/min to a temperature below its expected glass transition temperature (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at a controlled rate of 10°C/min to the upper temperature limit. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.
-
If the polymer is semi-crystalline, determine the melting temperature (Tm) as the peak temperature of the endothermic melting peak.
-
Caption: Workflow for DSC analysis of poly(this compound).
Protocol 2: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of poly(this compound) by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or alumina)
-
Nitrogen or air gas supply for purging
Procedure:
-
Sample Preparation: Place a 5-10 mg sample of the poly(this compound) into a tared TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (nitrogen) or an oxidative gas (air) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Determine the onset decomposition temperature (Td), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Identify the temperature of maximum rate of mass loss from the peak of the derivative of the TGA curve (DTG curve).
-
Determine the residual mass at the final temperature.
-
Caption: Workflow for TGA analysis of poly(this compound).
Applications and Significance
The enhanced thermal stability of poly(this compound) makes it a candidate for high-performance applications where conventional polystyrene would fail.[1] Potential areas of use include:
-
Electronics: As a dielectric material in components that experience elevated temperatures.
-
Aerospace: In interior components requiring low flammability and high thermal resistance.
-
Specialty Coatings: As a binder in thermally stable and chemically resistant coatings.
The data obtained from the experimental protocols outlined above are crucial for material selection, processing parameter optimization, and predicting the service life of components made from poly(this compound).
References
Application of Poly(2,6-Difluorostyrene) in High-Performance Coatings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,6-difluorostyrene) is a fluorinated polymer that exhibits significant potential for use in high-performance coatings. The incorporation of fluorine atoms into the styrene monomer enhances key properties such as thermal stability, chemical resistance, and hydrophobicity, making it a promising candidate for applications demanding robust and durable surface protection. These enhanced characteristics are primarily due to the high strength of the carbon-fluorine (C-F) bond.[1] This document provides detailed application notes and experimental protocols for the utilization of poly(this compound) in the formulation of advanced coatings.
While specific data on poly(this compound) coatings is limited in publicly available literature, the information presented herein is based on the known properties of the polymer and analogies drawn from well-characterized fluoropolymers like polyvinylidene fluoride (PVDF) and polytetrafluoroethylene (PTFE).
Key Properties and Advantages
Coatings formulated with poly(this compound) are anticipated to offer several advantages over conventional non-fluorinated polymers such as polystyrene. The ortho-positioning of the two fluorine atoms on the styrene ring imparts significant steric hindrance, which can enhance the thermal stability of the resulting polymer.[1]
Potential advantages include:
-
Enhanced Thermal Stability: The polymer of this compound is noted for its high softening point and thermal stability, superior to that of polystyrene.[1] This makes it suitable for applications requiring performance at elevated temperatures.
-
Improved Chemical Resistance: The presence of fluorine atoms is expected to confer excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.
-
Low Surface Energy: Fluoropolymers typically exhibit low surface energy, which translates to coatings with hydrophobic and oleophobic properties, making them easy to clean and resistant to fouling.
-
Reduced Flammability: The fluorine content contributes to a reduction in the material's flammability.[1]
Data Presentation
Due to the limited availability of specific performance data for poly(this compound) coatings, the following tables provide a comparative overview of the properties of the this compound monomer and a comparison of related fluoropolymers to contextualize the expected performance.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C8H6F2 |
| Molecular Weight | 140.13 g/mol |
| Boiling Point | 59 °C at 51 mmHg |
| Density | 1.13 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.499 |
Table 2: Comparative Properties of Common Fluoropolymers Used in Coatings
| Property | Polyvinylidene Fluoride (PVDF) | Polytetrafluoroethylene (PTFE) | Expected for Poly(this compound) |
| Tensile Strength | 30 - 50 MPa | 14 - 35 MPa | High, likely comparable to or exceeding PVDF |
| Melting Point | ~160 °C | ~327 °C | High softening point |
| Maximum Service Temperature | ~150 °C | ~260 °C | High, expected to be superior to polystyrene |
| Chemical Resistance | Excellent | Excellent | Excellent |
| Solvent Resistance | Good | Excellent | Good to Excellent |
| UV Resistance | Excellent | Good | Good to Excellent |
Note: The properties for Poly(this compound) are estimations based on general principles of fluoropolymer chemistry and require experimental validation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of poly(this compound) and the formulation and application of a high-performance coating.
Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol is adapted from general procedures for the polymerization of styrene derivatives.
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
-
Nitrogen inlet/outlet
-
Beakers and filtration apparatus
Procedure:
-
Reaction Setup: Assemble a two-necked flask with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Deoxygenation: Add this compound and toluene to the flask. Deoxygenate the mixture by bubbling nitrogen gas through it for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: Under a nitrogen atmosphere, add a solution of AIBN in a small amount of toluene to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 60-70°C and stir for 24 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: After cooling to room temperature, dilute the viscous polymer solution with a small amount of toluene. Slowly pour the solution into an excess of methanol while stirring vigorously to precipitate the poly(this compound).
-
Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator, and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.
Characterization:
The synthesized polymer should be characterized to determine its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and thermal properties (e.g., by Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC).
Protocol 2: Formulation and Application of a Poly(this compound) Based Coating
This protocol outlines a basic procedure for preparing a solvent-based coating.
Materials:
-
Poly(this compound) resin (synthesized as per Protocol 1)
-
Suitable solvent (e.g., a mixture of ketones and esters, to be determined based on solubility tests)
-
Adhesion promoter (if required for the specific substrate)
-
Substrate for coating (e.g., metal panels, glass slides)
Equipment:
-
High-speed dispenser or magnetic stirrer
-
Film applicator (e.g., doctor blade, spin coater, or spray gun)
-
Oven for curing
Procedure:
-
Dissolution of Polymer: Dissolve the synthesized poly(this compound) in a suitable solvent to achieve the desired viscosity for the chosen application method. This may require gentle heating and stirring.
-
Formulation: If necessary, add an adhesion promoter to the polymer solution to enhance bonding to the substrate. Mix thoroughly until a homogeneous solution is obtained.
-
Substrate Preparation: Thoroughly clean and degrease the substrate to ensure good adhesion of the coating. Common methods include solvent wiping and chemical etching.
-
Coating Application: Apply the formulated coating to the prepared substrate using the chosen method (e.g., spin coating for thin films, spray coating for larger areas). Ensure a uniform film thickness.
-
Curing: Transfer the coated substrate to an oven for curing. The curing temperature and time will depend on the solvent used and the desired final properties of the coating. A typical starting point could be 80-120°C for 1-2 hours to ensure complete solvent evaporation.
Performance Evaluation:
The performance of the cured coating should be evaluated using standard industry tests, including:
-
Adhesion: ASTM D3359 (Cross-hatch adhesion test)
-
Hardness: ASTM D3363 (Pencil hardness test)
-
Chemical Resistance: ASTM D1308 (Spot test for household chemicals and reagents)
-
Contact Angle: Measurement of water and oil contact angles to assess hydrophobicity and oleophobicity.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and coating application.
Caption: Relationship between monomer, polymer, properties, and application.
Poly(this compound) presents a compelling option for the development of high-performance coatings due to its anticipated superior thermal stability and chemical resistance. While further research is needed to fully characterize coatings based on this polymer and to optimize formulations for specific applications, the protocols and comparative data provided in this document offer a solid foundation for researchers and scientists to begin exploring its potential. The unique properties of poly(this compound) make it a strong candidate for demanding environments where conventional polymer coatings may fail.
References
Specialty Plastics from 2,6-Difluorostyrene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2,6-difluorostyrene emerges as a promising monomer for the synthesis of specialty plastics with unique properties. The introduction of fluorine atoms into the polystyrene backbone imparts enhanced thermal stability, chemical resistance, and tailored hydrophobicity, making poly(this compound) a candidate for advanced applications in drug delivery, medical devices, and high-performance materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its polymer, poly(this compound).
Properties and Potential Applications
Poly(this compound) is anticipated to possess superior thermal stability compared to conventional polystyrene due to the strong carbon-fluorine bonds and steric hindrance imparted by the ortho-fluorine atoms.[1] This enhanced stability is a critical attribute for materials subjected to demanding conditions.[2] The fluorination also modifies the polymer's surface energy and hydrophobicity, which can be leveraged in applications such as controlled drug release and biocompatible coatings.[3][4]
Potential applications in research and drug development include:
-
Drug Delivery Vehicles: The hydrophobic nature of fluoropolymers can be utilized for the encapsulation and controlled release of hydrophobic drugs.[5] Poly(this compound) could be formulated into nanoparticles or micelles for targeted drug delivery.
-
Biocompatible Coatings: Fluoropolymers are known for their biocompatibility and are used in medical implants and devices.[6][7] Coatings derived from this compound could potentially reduce protein adsorption and enhance the biocompatibility of medical devices.[4]
-
High-Performance Materials: The expected high thermal stability and chemical resistance make poly(this compound) a candidate for components in scientific instrumentation and laboratory equipment requiring robust materials.
Synthesis of this compound Monomer
A common and effective method for the synthesis of styrenic monomers is the Wittig reaction, which converts an aldehyde into an alkene.[8] In the case of this compound, the synthesis starts from 2,6-difluorobenzaldehyde.
Experimental Protocol: Wittig Reaction for this compound Synthesis
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Difluorobenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Schlenk line or similar inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide to a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Add anhydrous THF to the flask to suspend the phosphonium salt.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise via the dropping funnel. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
Add a solution of 2,6-difluorobenzaldehyde in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Logical Relationship for Wittig Synthesis of this compound
Caption: Wittig reaction pathway for the synthesis of this compound.
Polymerization of this compound
The polymerization of this compound can be achieved through various techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[9]
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with a temperature controller
-
Vacuum line and inert gas supply
-
Standard laboratory glassware
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, dissolve the this compound, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas.
-
Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature until a constant weight is achieved.
Experimental Workflow for RAFT Polymerization
Caption: Workflow for the RAFT polymerization of this compound.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to understand its properties and suitability for specific applications.
Molecular Weight and Polydispersity
Method: Gel Permeation Chromatography (GPC)
Protocol:
-
Prepare a dilute solution of the poly(this compound) in a suitable solvent (e.g., THF or chloroform).
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
Inject the sample into a GPC system equipped with appropriate columns and a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards of known molecular weights.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.
| Parameter | Description |
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is desirable for controlled applications. |
Thermal Properties
Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max).
DSC Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer in a DSC pan.
-
Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10°C/min).
-
Cool the sample at a controlled rate.
-
Perform a second heating scan at the same rate.
-
Determine the glass transition temperature (T_g) from the inflection point in the heat flow curve of the second heating scan.
| Property | Description | Expected Trend for Poly(this compound) |
| Glass Transition Temperature (T_g) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Likely higher than polystyrene due to restricted chain mobility from the fluorine atoms. |
| Decomposition Temperature (T_d) | The temperature at which the polymer begins to chemically degrade. | Significantly higher than polystyrene due to the high strength of the C-F bond.[2] |
Comparative Thermal Stability of Polystyrenes
References
- 1. This compound | 207226-37-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound(207226-37-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Polymerization of 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 2,6-difluorostyrene. Poly(this compound) is a fluorinated polymer with potential applications in areas requiring high thermal stability and specific optical properties.[1] The ortho-positioning of the two fluorine atoms introduces significant steric hindrance, which can influence polymerization rates compared to non-fluorinated styrene.[1] This document outlines methodologies for conventional free radical polymerization and controlled radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer greater control over the polymer architecture.
Data Presentation: A Comparative Overview of Polymerization Techniques
The following tables summarize representative quantitative data for the polymerization of fluorinated styrenes. It is important to note that specific data for the homopolymerization of this compound is limited in the available literature. Therefore, the data presented for ATRP and RAFT are based on analogous polymerizations of 2,4-difluorostyrene and should be considered as a starting point for experimental design.
Table 1: Conventional Free Radical Polymerization of this compound (Illustrative)
| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| AIBN | Toluene | 70 | 200:1 | 25,000 | 55,000 | 2.2 |
| BPO | Bulk | 80 | 300:1 | 35,000 | 77,000 | 2.2 |
Note: This data is illustrative and will vary based on specific reaction conditions.
Table 2: Controlled Radical Polymerization of this compound (Representative Data Based on 2,4-Difluorostyrene)
| Method | Initiator/Catalyst or CTA | Solvent | Temperature (°C) | Monomer:Initiator:Catalyst/CTA Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| ATRP | EBiB / CuBr / PMDETA | Anisole | 90 | 100:1:1 | 10,500 | 12,000 | 1.14 |
| RAFT | AIBN / CPADB | Toluene | 70 | 200:1:0.2 | 22,000 | 25,300 | 1.15 |
EBiB: Ethyl α-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, AIBN: Azobisisobutyronitrile, CPADB: 2-Cyano-2-propyl dithiobenzoate. Data is based on protocols for 2,4-difluorostyrene and serves as a guideline.
Experimental Protocols
Important Pre-polymerization Step: Inhibitor Removal Commercial this compound is typically supplied with an inhibitor (e.g., 4-tert-butylcatechol) to prevent spontaneous polymerization. This inhibitor must be removed prior to use. A common method is to pass the monomer through a short column of basic alumina.
Protocol 1: Conventional Free Radical Polymerization of this compound
This protocol describes a standard free radical polymerization using AIBN as a thermal initiator.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath with temperature controller
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in toluene. A typical molar ratio of monomer to initiator is between 100:1 and 500:1.
-
Degassing: To remove dissolved oxygen, which can inhibit the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C. Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 50°C until a constant weight is achieved.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is adapted from established procedures for other fluorinated styrenes and provides a method for synthesizing well-defined poly(this compound) with a narrow molecular weight distribution.
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (anhydrous solvent)
-
Methanol (for precipitation)
-
Alumina (neutral, for catalyst removal)
-
Schlenk flask and Schlenk line apparatus
Procedure:
-
Catalyst/Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add CuBr and a magnetic stir bar.
-
Addition of Reagents: In a separate, dry Schlenk flask, prepare a solution of this compound, EBiB, and PMDETA in anisole. The molar ratio of monomer:initiator:catalyst:ligand should be carefully controlled (e.g., 100:1:1:1).
-
Degassing: Deoxygenate the monomer/initiator/ligand solution by bubbling with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
-
Initiation: Transfer the degassed solution to the Schlenk flask containing the CuBr catalyst via a cannula under a positive pressure of inert gas.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110°C) and stir. Periodically take samples under inert conditions to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination: To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Catalyst Removal: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Drying: Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol. Collect the polymer by filtration and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a versatile method for producing polymers with controlled molecular weights and low polydispersity. This protocol is based on general procedures for fluorinated styrenes.
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dithiobenzoate (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (anhydrous solvent)
-
Methanol (for precipitation)
-
Schlenk flask and Schlenk line apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound, CPADB, and AIBN in toluene. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight (e.g., 200:1:0.2).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at a suitable temperature (e.g., 60-80°C).
-
Monitoring: Monitor the polymerization by taking samples at regular intervals for conversion (¹H NMR or GC) and molecular weight (GPC) analysis.
-
Termination: Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification and Drying: Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold methanol. Collect the polymer by filtration and dry it in a vacuum oven.
Mandatory Visualizations
Caption: Workflow for Conventional Free Radical Polymerization.
Caption: Experimental Workflow for ATRP.
References
Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorostyrene is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the difluorinated phenyl ring can significantly influence the biological activity and physicochemical properties of a molecule. Transition metal-catalyzed cross-coupling reactions are powerful methods for the efficient and selective synthesis of this key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this compound via Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, utilizing palladium, nickel, and copper catalysts.
Reaction Principle
The synthesis of this compound through transition metal-catalyzed cross-coupling reactions generally involves the formation of a carbon-carbon bond between a 2,6-difluorophenyl group and a vinyl group. The three primary methods covered in these notes are:
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. For the synthesis of this compound, this can involve the reaction of a 2,6-difluorophenylboronic acid with a vinyl halide or the coupling of a 2,6-difluorophenyl halide with a vinylboronic acid derivative.
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. In this context, 2,6-difluorohalobenzene is coupled with ethylene or a vinylating agent.
-
Stille Coupling: This reaction couples an organotin compound (organostannane) with an organohalide. The synthesis of this compound can be achieved by reacting a 2,6-difluorophenylstannane with a vinyl halide or a 2,6-difluorophenyl halide with a vinylstannane.
The general catalytic cycles for these reactions are depicted below.
Application Notes and Protocols for 2,6-Difluorostyrene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,6-difluorostyrene in materials science research, with a focus on its application in the synthesis of advanced polymers. The inclusion of fluorine atoms into polymer structures can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity, making fluoropolymers highly desirable for a range of high-performance applications. This compound, as a monomer, offers a unique combination of steric and electronic effects that influence its polymerization behavior and the final properties of the resulting materials.
Introduction to this compound
This compound (2,6-DFS) is an aromatic monomer distinguished by the presence of two fluorine atoms positioned ortho to the vinyl group on the benzene ring. This specific substitution pattern imparts significant steric hindrance around the reactive double bond, which can influence its polymerization kinetics compared to its non-fluorinated counterpart, styrene.[1] While this steric bulk may lead to lower polymerization rates, it also contributes to the enhanced thermal stability of the resulting polymers. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms also play a crucial role in defining the physicochemical properties of poly(this compound) and its copolymers.
Homopolymerization of this compound
The synthesis of poly(this compound) (P2,6-DFS) is a key area of investigation for creating materials with high thermal stability. While specific detailed protocols for the homopolymerization of this compound are not abundantly available in publicly accessible literature, general principles of free-radical polymerization can be applied. The following protocol is a representative example based on the polymerization of a similar monomer, 2,4-difluorostyrene, and should be optimized for this compound.
Experimental Protocol: Solution Polymerization of this compound
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Deoxygenation: The flask is charged with this compound and toluene. The mixture is then deoxygenated by bubbling with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: A solution of AIBN in a small amount of toluene is added to the reaction mixture under a nitrogen atmosphere.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a designated period (e.g., 24 hours) under a continuous nitrogen purge. The progress of the polymerization is often indicated by an increase in the viscosity of the solution.
-
Precipitation and Purification: After the reaction is complete, the flask is cooled to room temperature. The viscous polymer solution is diluted with a small amount of toluene and then slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Isolation and Drying: The precipitated white polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Quantitative Data for Poly(this compound) (Illustrative)
| Property | Value |
| Molecular Weight (Mw) | Data not available |
| Polydispersity Index (PDI) | Data not available |
| Glass Transition Temp. (Tg) | Data not available |
| Decomposition Temp. (Td) | Expected to be high |
Note: Specific quantitative data for the homopolymer of this compound is scarce in the available literature. The table indicates expected trends based on the properties of similar fluoropolymers.
Experimental Workflow for Solution Polymerization
Caption: Workflow for the solution polymerization of this compound.
Copolymerization of this compound
Copolymerization of this compound with other vinyl monomers, such as styrene or methyl methacrylate, is a versatile strategy to tailor the properties of the resulting materials. The incorporation of 2,6-DFS into a polymer chain can enhance its thermal stability and chemical resistance while the comonomer can be chosen to impart other desired characteristics.
Experimental Protocol: Emulsion Copolymerization of this compound and Styrene
Materials:
-
This compound (monomer 1)
-
Styrene (monomer 2)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the surfactant (SDS) in deionized water.
-
Deoxygenation: Purge the aqueous phase with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Emulsion Preparation: In a separate vessel, prepare a stable emulsion of the two monomers (this compound and styrene) with a portion of the SDS solution.
-
Initiator Addition: Heat the aqueous phase to the desired reaction temperature (e.g., 70 °C) and then add the initiator (KPS).
-
Polymerization: Slowly feed the monomer emulsion into the reactor over a period of several hours while maintaining a constant temperature and continuous nitrogen blanket.
-
Reaction Completion: After the monomer feed is complete, continue stirring at the reaction temperature for an additional period to ensure high monomer conversion.
-
Latex Collection: Cool the reactor to room temperature to obtain the copolymer latex. The solid copolymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
Quantitative Data for Poly(this compound-co-styrene) (Illustrative)
| Property | Value |
| Molecular Weight (Mw) | Data not available |
| Polydispersity Index (PDI) | Data not available |
| Glass Transition Temp. (Tg) | Data not available |
| Decomposition Temp. (Td) | Data not available |
| Reactivity Ratio (r1, 2,6-DFS) | Data not available |
| Reactivity Ratio (r2, Styrene) | Data not available |
Experimental Workflow for Emulsion Copolymerization
Caption: Workflow for the emulsion copolymerization of this compound.
Characterization of this compound Polymers
Standard polymer characterization techniques are essential to determine the structure and properties of materials derived from this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the polymer structure and, in the case of copolymers, to determine the comonomer composition.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of the polymers.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. Fluorinated polymers are expected to exhibit high decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymers, which provides insight into the material's mechanical properties at different temperatures.
-
Applications in Materials Science
The unique properties of polymers containing this compound make them promising candidates for a variety of advanced applications:
-
High-Performance Plastics: The enhanced thermal stability suggests their use in applications requiring resistance to high temperatures, such as in the aerospace and automotive industries.
-
Dielectric Materials: The presence of fluorine can lower the dielectric constant of materials, making them suitable for use in microelectronics as insulating layers.
-
Hydrophobic Coatings: The low surface energy associated with fluorinated polymers can be exploited to create water-repellent and self-cleaning surfaces.
-
Biomedical Devices: The chemical inertness and biocompatibility of some fluoropolymers make them attractive for use in medical implants and devices.
Conclusion
This compound is a valuable monomer for the development of advanced materials with enhanced thermal and chemical stability. While detailed experimental data and protocols for its polymerization are not as prevalent as for other monomers, the foundational principles of polymer chemistry provide a strong basis for its investigation. Further research into the homopolymerization and copolymerization of this compound is warranted to fully explore its potential in creating novel high-performance materials for a wide range of scientific and industrial applications.
References
Troubleshooting & Optimization
Removing inhibitors from 2,6-Difluorostyrene before polymerization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on removing inhibitors from 2,6-difluorostyrene prior to polymerization. Adhering to these protocols is critical for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercially available this compound?
Commercial this compound is typically stabilized with a phenolic inhibitor to prevent premature polymerization during storage and transportation. The most common inhibitor used is 4-tert-butylcatechol (TBC).[1] The concentration of TBC is generally low, often around 0.25%. Other common inhibitors for styrene-based monomers include hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ).[2][3][4]
Q2: Why is it necessary to remove the inhibitor before polymerization?
The presence of an inhibitor can significantly hinder or completely prevent the desired polymerization reaction.[2] Inhibitors function by scavenging free radicals, which are essential for initiating and propagating the polymer chain.[3] Failure to remove the inhibitor will lead to inconsistent or failed polymerization experiments.
Q3: What are the primary laboratory-scale methods for removing inhibitors from this compound?
The two most common and effective methods for removing phenolic inhibitors like TBC from styrene derivatives are:
-
Aqueous Base Wash: This involves washing the monomer with a sodium hydroxide (NaOH) solution to deprotonate the phenolic inhibitor, rendering it water-soluble and allowing for its extraction from the organic monomer phase.[5][6][7]
-
Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent, typically basic or neutral alumina, which retains the inhibitor.[2][5][8]
Q4: How can I determine if the inhibitor has been successfully removed?
While analytical techniques like HPLC or UV-Vis spectroscopy can provide quantitative confirmation, a common qualitative indicator for the aqueous base wash method is the coloration of the aqueous layer. The deprotonated TBC will form a colored salt in the aqueous phase. For column chromatography, the inhibitor will form a colored band at the top of the alumina column.[9] Once the monomer is collected, the absence of this coloration suggests successful removal.
Q5: What are the storage recommendations for inhibitor-free this compound?
Inhibitor-free this compound is highly susceptible to spontaneous polymerization.[3] It should be used immediately after purification. If short-term storage is unavoidable, it should be kept at a low temperature (e.g., in a refrigerator or freezer at -20°C to -78°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light, which can initiate polymerization.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Polymerization fails to initiate or proceeds very slowly. | Incomplete removal of the inhibitor. | Repeat the inhibitor removal procedure. Consider increasing the concentration or volume of the NaOH solution for washing, or use a fresh column of basic alumina. |
| The monomer appears cloudy or contains solid particles after inhibitor removal. | Introduction of water or impurities during the washing step. | Ensure the monomer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) after the aqueous wash and before any subsequent steps.[5][7] Filter the dried monomer if necessary. |
| The monomer polymerizes in the storage container after inhibitor removal. | Improper storage of the purified monomer. | Use the inhibitor-free monomer immediately. If storage is necessary, ensure it is in a clean, dry container, under an inert atmosphere, and at a sufficiently low temperature. |
| Inconsistent polymerization results between batches. | Variations in the efficiency of inhibitor removal. | Standardize the inhibitor removal protocol. For column chromatography, ensure a consistent packing of the alumina and do not overload the column. For aqueous washing, ensure consistent shaking times and complete phase separation. |
Quantitative Data Summary
The following table provides typical specifications for commercially available this compound, which can be used as a baseline before purification.
| Parameter | Value | Reference |
| Purity | 99% | |
| Inhibitor | 4-tert-butylcatechol (TBC) | [1] |
| Inhibitor Concentration | 0.25% |
Experimental Protocols
Protocol 1: Inhibitor Removal using Aqueous Base Wash
This protocol describes the removal of 4-tert-butylcatechol (TBC) from this compound using a sodium hydroxide solution.
Materials:
-
This compound containing TBC inhibitor
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar (optional)
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer will likely be colored due to the extracted inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with a fresh portion of 10% NaOH solution.
-
Wash the monomer with an equal volume of distilled water to remove residual NaOH. Allow the layers to separate and discard the aqueous layer. Repeat this step twice.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Discard the aqueous layer.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the monomer and swirl to dry. Let it stand for at least 30 minutes.
-
Carefully decant or filter the purified, dry this compound into a clean, dry storage vessel. The monomer is now ready for use.
Protocol 2: Inhibitor Removal using Column Chromatography
This protocol details the removal of TBC using a basic alumina column.
Materials:
-
This compound containing TBC inhibitor
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection flask
Procedure:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.
-
Dry-pack the column with basic alumina to the desired height (a column of 5-10 cm in height is typically sufficient for small-scale purifications). Gently tap the column to ensure even packing.
-
Add a small layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.
-
Carefully add the this compound to the top of the column.
-
Allow the monomer to pass through the column under gravity. A colored band of the retained inhibitor should be visible at the top of the alumina.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified this compound is now ready for polymerization.
Workflow for Inhibitor Removal
Caption: Workflow for removing inhibitors from this compound.
References
- 1. This compound CAS#: 207226-37-7 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. iomosaic.com [iomosaic.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 7. researchgate.net [researchgate.net]
- 8. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing premature polymerization of 2,6-Difluorostyrene during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2,6-Difluorostyrene, focusing on preventing its premature polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor added to this compound?
A1: this compound, like other styrene monomers, can undergo spontaneous self-polymerization, especially when exposed to heat, light, or contaminants.[1] This process is exothermic and can become uncontrolled, leading to a hazardous situation.[2] To ensure stability during transportation and storage, a polymerization inhibitor is added.[3]
Q2: What is the common inhibitor used in this compound and at what concentration?
A2: The most common inhibitor used is 4-tert-butylcatechol (TBC). It is typically present at a concentration of around 0.25%. For general styrene storage, TBC levels are often maintained between 10-15 ppm.[4]
Q3: What are the optimal storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5] Recommended storage temperatures are between 2-8°C.[6][7] For longer-term storage, temperatures of -25 to -10°C in an explosion-proof freezer are advised.[8] It is also recommended to store it under a nitrogen atmosphere.[6][7]
Q4: How long can I store this compound?
Q5: Do I need to remove the inhibitor before using this compound in my experiment?
A5: Yes, in most polymerization reactions, the presence of an inhibitor like TBC will interfere with or completely prevent the desired reaction.[10] Therefore, it is essential to remove the inhibitor immediately before use.
Troubleshooting Guide: Premature Polymerization
Issue: I suspect my this compound has started to polymerize. What are the signs and what should I do?
Signs of Polymerization:
-
Increased Viscosity: The liquid monomer will become noticeably thicker and more viscous.
-
Solid Formation: You may observe the formation of a solid white polymer, either as a precipitate or a solid mass.
-
Heat Generation: The container may feel warm to the touch due to the exothermic nature of the polymerization reaction.[2]
-
Bulging Container: In a sealed container, the pressure from the reaction can cause it to bulge.
Immediate Actions:
-
Safety First: Handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cool the Container: If the container is warm, carefully place it in an ice bath to dissipate the heat and slow down the reaction.
-
Do Not Seal Tightly: If the container is bulging, do not attempt to tighten the cap further. If it is safe to do so, slightly loosen the cap to relieve pressure, ensuring the container is in a fume hood.
-
Assess Usability: If only a small amount of polymer has formed, it may be possible to decant the remaining liquid monomer for immediate use after inhibitor removal. However, if significant polymerization has occurred, the product is likely unusable.
-
Proper Disposal: Dispose of the polymerized material and any contaminated containers according to your institution's hazardous waste disposal procedures.
Data Presentation
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 2-8°C (Short-term)[6][7] | For routine use. |
| -25 to -10°C (Long-term) | Use an explosion-proof freezer. | |
| Inhibitor | 4-tert-butylcatechol (TBC) | Most common inhibitor. |
| Inhibitor Concentration | ~0.25% (2500 ppm) | As supplied by some manufacturers. |
| 10-15 ppm | Typical for general styrene storage.[4] | |
| Shelf Life | ~5-6 months | Estimated for styrene with 12-15 ppm TBC.[9] |
| Incompatible Materials | Oxidizing agents, acids, bases | Store separately. |
| Atmosphere | Store under nitrogen[6][7] | Minimizes oxidation of the inhibitor. |
Experimental Protocols
Protocol 1: Removal of 4-tert-butylcatechol (TBC) using Aqueous NaOH Wash
This method is effective for removing the acidic phenolic inhibitor TBC.
Materials:
-
This compound containing TBC
-
10% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.[11]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[10]
-
Allow the layers to separate. The lower aqueous layer will likely be colored as it contains the TBC.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.[10]
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash 2-3 times.[11]
-
Transfer the washed this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄).
-
Gently swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear.
-
Filter the dried monomer to remove the drying agent.
-
The purified this compound is now ready for use. It is recommended to use it immediately.
Protocol 2: Inhibitor Removal using a Pre-packed Column
This method is convenient for smaller quantities and avoids the use of aqueous solutions.
Materials:
-
This compound containing TBC
-
Pre-packed inhibitor removal column (e.g., alumina-based)
-
Addition funnel
-
Collection flask
Procedure:
-
Set up the inhibitor removal column securely on a stand.
-
Place a collection flask under the column outlet.
-
Pre-wash the column with a small amount of the this compound monomer as recommended by the column manufacturer.[12]
-
Transfer the bulk of the this compound to an addition funnel placed above the column.
-
Slowly add the monomer dropwise to the column, ensuring the column does not overflow.[12]
-
Collect the purified monomer in the collection flask.
-
The purified this compound is ready for immediate use.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 2. plasticseurope.org [plasticseurope.org]
- 3. dic-global.com [dic-global.com]
- 4. amsty.com [amsty.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 207226-37-7 [m.chemicalbook.com]
- 7. This compound CAS#: 207226-37-7 [amp.chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitor removers Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,6-Difluorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluorostyrene. The following sections address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes to this compound start from 2,6-difluorobenzaldehyde. These methods are:
-
Wittig Reaction: This involves the reaction of 2,6-difluorobenzaldehyde with a phosphorus ylide, typically generated from a methyltriphenylphosphonium halide.[1][2]
-
Grignard Reaction: This route utilizes the reaction of 2,6-difluorobenzaldehyde with a vinyl Grignard reagent, such as vinylmagnesium bromide.[3][4]
Q2: My this compound product is unstable and polymerizes over time. How can I prevent this?
A2: Styrene derivatives are prone to polymerization.[5] To prevent this, it is crucial to:
-
Use an Inhibitor: Add a radical inhibitor, such as 4-tert-butylcatechol (TBC), to the purified product for storage. Commercial preparations of similar styrenes often contain an inhibitor.[6]
-
Store Properly: Keep the purified this compound at a low temperature (2-8°C) and under an inert atmosphere (nitrogen or argon) to minimize exposure to light and oxygen, which can initiate polymerization.[7]
-
Avoid High Temperatures: During purification by distillation, use reduced pressure to lower the boiling point and minimize thermally induced polymerization.[8]
Q3: I am having trouble synthesizing the starting material, 2,6-difluorobenzaldehyde. What are the recommended methods?
A3: 2,6-Difluorobenzaldehyde can be synthesized via several routes, including:
-
Oxidation of 2,6-Difluorotoluene: A direct and atom-economical method.[9]
-
Formylation of 1,3-Difluorobenzene: This involves ortho-lithiation followed by reaction with a formylating agent like N-methylformanilide.[10]
-
Halogen Exchange from 2,6-Dichlorobenzaldehyde: This method uses a fluoride source to replace the chlorine atoms.[8][11]
Troubleshooting Guide: Wittig Reaction Route
This section addresses common issues encountered during the synthesis of this compound via the Wittig reaction.
Q4: My Wittig reaction yield is low. What are the potential causes and solutions?
A4: Low yields in the Wittig reaction can be attributed to several factors. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | References |
| Inefficient Ylide Formation | Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium salt. The reaction should be conducted under strictly anhydrous conditions. | [12] |
| Side Reactions of the Ylide | Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to minimize side reactions before adding the 2,6-difluorobenzaldehyde. | [12] |
| Impure Reactants | Use purified 2,6-difluorobenzaldehyde and methyltriphenylphosphonium bromide. Impurities can interfere with the reaction. | [12] |
| Difficult Product Purification | The primary byproduct is triphenylphosphine oxide, which can be challenging to separate. Purification is typically achieved by column chromatography or careful recrystallization. | [13] |
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base such as n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir until the solution develops the characteristic orange-red color of the ylide.
-
Reaction with Aldehyde: Cool the ylide solution back to 0°C and slowly add a solution of 2,6-difluorobenzaldehyde in anhydrous THF.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.
Wittig Reaction Pathway and Side Products
Caption: Wittig reaction for the synthesis of this compound.
Troubleshooting Guide: Grignard Reaction Route
This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction.
Q5: I am observing significant byproduct formation in my Grignard reaction. How can I minimize these side reactions?
A5: The Grignard synthesis of this compound can be prone to several side reactions. The following table details these issues and suggests solutions.
| Side Reaction | Description | Troubleshooting Steps | References | | :--- | :--- | :--- | | Wurtz Coupling | Formation of biphenyl derivatives can occur between the Grignard reagent and any unreacted aryl halide. This is favored at higher temperatures. | Add the vinyl bromide slowly to the magnesium turnings to maintain a gentle reflux and avoid overheating. |[12] | | Homocoupling | The vinyl Grignard reagent can couple with itself to form 1,3-butadiene. | Ensure a slight excess of magnesium and control the rate of addition of vinyl bromide. |[12] | | Reaction with Moisture/Oxygen | Grignard reagents are highly reactive towards water and oxygen, which quenches the reagent and reduces the yield. | Use flame-dried glassware, anhydrous solvents (e.g., THF), and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |[12][14] | | Enolization of Aldehyde | The Grignard reagent can act as a base and deprotonate the aldehyde, leading to aldol condensation products. | To favor 1,2-addition, consider using cerium(III) chloride (Luche reduction conditions) to increase the electrophilicity of the carbonyl carbon. |[4] |
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings. Activate the magnesium with a small crystal of iodine if necessary. Add a small amount of a solution of vinyl bromide in anhydrous THF to initiate the reaction. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Aldehyde: After the formation of the Grignard reagent is complete, cool the solution to 0°C. Slowly add a solution of 2,6-difluorobenzaldehyde in anhydrous THF.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by vacuum distillation.
Grignard Reaction and Potential Side Reactions
Caption: Grignard reaction pathway and potential side reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 6. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
- 7. This compound CAS#: 207226-37-7 [m.chemicalbook.com]
- 8. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. byjus.com [byjus.com]
Troubleshooting low conversion in 2,6-Difluorostyrene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,6-difluorostyrene.
Troubleshooting Low Conversion Rates
Low monomer conversion is a common challenge in the polymerization of this compound, often attributed to its unique electronic and steric properties. The following guide provides a systematic approach to diagnosing and resolving issues leading to poor polymerization yields.
Q1: I am observing very low to no conversion in my this compound polymerization. What are the primary factors to investigate?
Low conversion can stem from several sources. The most common culprits are inefficient inhibitor removal, the presence of oxygen, and suboptimal reaction conditions. A logical workflow for troubleshooting this issue is presented below.
Impact of impurities on the polymerization of 2,6-Difluorostyrene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2,6-Difluorostyrene. The following information addresses common issues related to impurities and their impact on polymerization outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the polymerization of this compound.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: I've mixed my this compound monomer with the initiator and solvent, but the reaction shows no signs of polymerization, or there's a long delay before it starts. What could be the cause?
-
Answer: The most common cause for a delayed or inhibited polymerization is the presence of the storage inhibitor. Commercial this compound is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization during transport and storage.[1] This inhibitor must be removed before polymerization.[2] Another potential cause is the presence of dissolved oxygen, which can also inhibit free-radical polymerization.
Troubleshooting Steps:
-
Inhibitor Removal: Ensure the inhibitor has been removed from the monomer. A common method is to pass the monomer through a column of activated basic alumina.
-
Deoxygenation: The reaction mixture (monomer and solvent) should be thoroughly deoxygenated before adding the initiator. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the mixture for at least 30 minutes.[3]
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Initiator Concentration: While not ideal, a higher initiator concentration can sometimes overcome the effect of residual inhibitor.[2] However, this can lead to lower molecular weight polymers and a broader molecular weight distribution.[2]
-
Issue 2: Low Polymer Yield and/or Low Molecular Weight
-
Question: My polymerization of this compound resulted in a very low yield of polymer, and the molecular weight is much lower than expected. What are the likely causes?
-
Answer: Low yield and low molecular weight are often linked and can be caused by several types of impurities that act as chain transfer agents or terminate the growing polymer chains prematurely.
Potential Causes and Solutions:
| Impurity Type | Effect on Polymerization | Recommended Action |
| Residual Inhibitor | Reacts with initiator radicals and growing polymer chains, preventing chain growth.[4] | Ensure complete removal of the inhibitor before polymerization. See Issue 1. |
| Water | Can act as a chain transfer agent in some types of polymerization, leading to lower molecular weight.[5] The effect can vary depending on the polymerization method. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Other Monomers/Solvents | Impurities from the monomer synthesis (e.g., ethylbenzene derivatives) or certain solvents can act as chain transfer agents. | Purify the monomer by vacuum distillation to remove non-volatile or isomeric impurities.[6][7] Select a solvent that is known to have a low chain transfer constant. |
| Excess Initiator | A high concentration of initiator radicals leads to the formation of many short polymer chains.[2] | Optimize the monomer-to-initiator ratio. A lower initiator concentration generally leads to higher molecular weight polymers. |
Issue 3: Polymer is Discolored (e.g., Yellow or Brown)
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Question: The poly(this compound) I synthesized is yellow or brown, but I expected a white or colorless polymer. Why is my polymer discolored?
-
Answer: Discoloration in the final polymer can arise from impurities in the monomer or from the polymerization conditions themselves.
Potential Causes and Solutions:
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Monomer Impurities: Crude this compound may contain colored impurities.[6] Purifying the monomer by distillation is an effective way to remove non-volatile, color-imparting impurities.[6]
-
Inhibitor Byproducts: Some inhibitors or their byproducts formed during polymerization can be colored. Thorough removal of the inhibitor is crucial.
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High Polymerization Temperature: Running the polymerization at excessively high temperatures can cause thermal degradation of the monomer or polymer, leading to discoloration. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., 60-80°C for AIBN).[3]
-
Oxygen Contamination: The presence of oxygen during polymerization can lead to the formation of peroxides and other oxidized species, which can contribute to color. Ensure the reaction is performed under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound typically contains a polymerization inhibitor like 4-tert-butylcatechol (TBC).[1] Other potential impurities could include residual starting materials or byproducts from its synthesis, such as isomers (e.g., 2,4-difluorostyrene or 3,5-difluorostyrene), and related saturated compounds (e.g., 2,6-difluoroethylbenzene).
Q2: How do I effectively remove the inhibitor from this compound?
A2: The most common and effective method is to pass the monomer through a column packed with activated basic alumina. Another method is to wash the monomer with an aqueous solution of sodium hydroxide (NaOH) in a separatory funnel to extract the phenolic inhibitor, followed by washing with water to remove residual NaOH, and then drying the monomer over an anhydrous salt like magnesium sulfate.[2]
Q3: What is the impact of water on the free-radical polymerization of this compound?
A3: While polystyrene itself has very low water absorption[8][9], the presence of water during polymerization can be detrimental. In free-radical polymerization, water can potentially act as a chain transfer agent, which would terminate a growing polymer chain and initiate a new, shorter one, leading to a decrease in the average molecular weight.[5] It is always best practice to use dry solvents and equipment.
Q4: Which analytical techniques are best for detecting impurities in my this compound monomer?
A4: A combination of techniques is recommended for a comprehensive analysis.[10]
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and isomeric byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities, including the inhibitor and any potential oligomeric species.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main component.[10]
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
-
Apparatus Setup: Prepare a chromatography column packed with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Procedure:
-
Pre-wet the alumina column with a small amount of a non-polar solvent like hexane and allow it to drain.
-
Carefully add the this compound monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere for a short period.
-
Protocol 2: Free-Radical Solution Polymerization of this compound
This protocol is adapted from general procedures for fluorinated styrenes.[3]
-
Materials:
-
Purified this compound (inhibitor removed)
-
Anhydrous solvent (e.g., Toluene or N,N-Dimethylformamide)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Non-solvent for precipitation (e.g., Methanol)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound in the chosen solvent.
-
Add the desired amount of AIBN initiator. The monomer-to-initiator ratio will determine the target molecular weight.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes or by performing at least three freeze-pump-thaw cycles.[3]
-
Seal the flask and immerse it in a preheated oil bath at 60-80°C.[3]
-
Allow the polymerization to proceed with stirring for the desired time (typically 4-24 hours). The viscosity of the solution will increase as the polymer forms.[3]
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a stirred non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[3]
-
Visualizations
Caption: Troubleshooting workflow for failed polymerization of this compound.
Caption: Experimental workflow for the purification and polymerization process.
Caption: Logical relationships between common impurities and polymerization outcomes.
References
- 1. 2,6-Difluorstyrol 99%, contains 0.25% 4-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Controlling molecular weight in poly(2,6-Difluorostyrene) synthesis
Welcome to the technical support center for the synthesis of poly(2,6-difluorostyrene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of poly(this compound) and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The most effective methods for controlling the molecular weight of poly(this compound) are controlled radical polymerization (CRP) techniques, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1][2][3] These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4] Anionic polymerization can also be used for the directional design of fluorine-containing polymers.[5]
Q2: How does the monomer-to-initiator ratio affect the molecular weight?
A2: In a controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used. Therefore, to obtain a higher molecular weight polymer, you would use a higher monomer-to-initiator ratio. Conversely, a lower ratio will result in a lower molecular weight polymer.
Q3: What is the role of a Chain Transfer Agent (CTA) in controlling molecular weight?
A3: In RAFT polymerization, a Chain Transfer Agent (CTA) is crucial for controlling the polymerization. The molecular weight can be predicted based on the ratio of monomer to CTA.[6] By carefully selecting the appropriate RAFT agent and adjusting the monomer-to-CTA ratio, you can precisely control the final molecular weight of the poly(this compound).[5]
Q4: Can temperature be used to control the molecular weight?
A4: Yes, temperature can influence the molecular weight, but it is not the primary control parameter in controlled radical polymerizations. In general, higher temperatures can lead to an increased rate of polymerization and potentially more side reactions, which may affect the final molecular weight and PDI. For CRP techniques, it is more common to control molecular weight through the monomer-to-initiator or monomer-to-CTA ratio.
Q5: What are typical polydispersity index (PDI) values for poly(this compound) synthesized by controlled methods?
A5: When synthesized using controlled radical polymerization techniques like RAFT or ATRP, poly(this compound) can be expected to have a low polydispersity index (PDI), typically below 1.3. This indicates a narrow molecular weight distribution and a well-controlled polymerization process.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of poly(this compound) with a focus on molecular weight control.
Issue 1: The final polymer has a much higher or lower molecular weight than targeted.
| Possible Cause | Suggested Solution |
| Incorrect Monomer-to-Initiator/CTA Ratio | Double-check all calculations for the amounts of monomer, initiator, and/or CTA. Ensure accurate weighing and dispensing of all reagents. |
| Initiator Inefficiency | The initiator may have partially decomposed. Use a fresh batch of initiator or determine its activity prior to use. Consider a different initiator that is more stable under your reaction conditions. |
| Loss of "Living" Character | Impurities in the monomer or solvent can terminate the growing polymer chains. Ensure all reagents and solvents are purified and degassed properly. |
| Incomplete Monomer Conversion | If the molecular weight is lower than expected, the reaction may not have gone to completion. Monitor the reaction kinetics to ensure full conversion. |
Issue 2: The Polydispersity Index (PDI) is high (e.g., > 1.5).
| Possible Cause | Suggested Solution |
| Poor Initiation Efficiency | If the initiation is slow compared to propagation, it can lead to a broad molecular weight distribution. Choose an initiator with a suitable decomposition rate for the reaction temperature. |
| Presence of Oxygen | Oxygen can act as a radical scavenger and interfere with the controlled polymerization process. Ensure the reaction setup is properly sealed and degassed using techniques like freeze-pump-thaw cycles. |
| Inappropriate CTA (for RAFT) | The chosen RAFT agent may not be suitable for this compound. Consult the literature for RAFT agents that are effective for styrene derivatives. |
| High Temperature | Excessive temperatures can increase the rate of termination reactions, leading to a higher PDI. Optimize the reaction temperature to balance the rate of polymerization and control. |
| High Initiator Concentration | Too much initiator can lead to a higher concentration of radicals, increasing the likelihood of termination reactions. Reduce the initiator concentration relative to the CTA or monomer. |
Issue 3: The polymerization is very slow or does not initiate.
| Possible Cause | Suggested Solution |
| Inactive Initiator | The initiator may have degraded. Use a fresh batch of initiator. |
| Low Temperature | The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate. Increase the temperature or choose an initiator with a lower decomposition temperature. |
| Presence of Inhibitors | The monomer may contain inhibitors from storage. Purify the this compound by passing it through a column of basic alumina to remove inhibitors. |
| Catalyst Deactivation (for ATRP) | The copper catalyst in ATRP can be sensitive to impurities. Ensure all glassware is dry and reagents are pure. |
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can be adjusted to target a specific molecular weight range for poly(this compound). The data is based on general principles of controlled radical polymerization of styrene derivatives and may require optimization for your specific experimental setup.
Table 1: Effect of Monomer-to-Initiator Ratio in ATRP on Theoretical Molecular Weight
| Target Molecular Weight ( g/mol ) | [this compound] : [Initiator] Molar Ratio |
| 5,000 | 35 : 1 |
| 10,000 | 70 : 1 |
| 25,000 | 175 : 1 |
| 50,000 | 350 : 1 |
Table 2: Effect of Monomer-to-CTA Ratio in RAFT Polymerization on Theoretical Molecular Weight
| Target Molecular Weight ( g/mol ) | [this compound] : [CTA] Molar Ratio |
| 5,000 | 35 : 1 |
| 10,000 | 70 : 1 |
| 25,000 | 175 : 1 |
| 50,000 | 350 : 1 |
Note: The theoretical molecular weight is calculated as: Mn = ([Monomer] / [Initiator or CTA]) * MW_monomer + MW_initiator/CTA. Actual molecular weights may vary and should be confirmed by techniques such as Gel Permeation Chromatography (GPC).
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes a general procedure for the RAFT polymerization of this compound to achieve a target molecular weight of approximately 10,000 g/mol .
Materials:
-
This compound (purified by passing through basic alumina)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a Schlenk flask, add 2-cyano-2-propyl dithiobenzoate (CTA).
-
Add anhydrous toluene to the flask.
-
Add the purified this compound monomer to the flask. The molar ratio of [Monomer]:[CTA] should be approximately 70:1 for a target molecular weight of 10,000 g/mol .
-
Add the initiator, AIBN. A typical molar ratio of [CTA]:[Initiator] is 5:1.
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Seal the Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
The polymer can be isolated by precipitation in a non-solvent such as cold methanol, followed by filtration and drying under vacuum.
Protocol 2: Synthesis of Poly(this compound) via ATRP
This protocol outlines a general procedure for the ATRP of this compound to achieve a target molecular weight of approximately 10,000 g/mol .
Materials:
-
This compound (purified by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous anisole as solvent
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
To a dry Schlenk flask under a nitrogen or argon atmosphere, add CuBr.
-
Add anhydrous anisole to the flask.
-
Add the ligand, PMDETA, and stir to form the copper-ligand complex.
-
In a separate, dry, and oxygen-free container, prepare a solution of the purified this compound and the initiator, EBiB, in anhydrous anisole. The molar ratio of [Monomer]:[Initiator] should be approximately 70:1 for a target molecular weight of 10,000 g/mol . A typical [Initiator]:[CuBr]:[PMDETA] ratio is 1:1:1.
-
Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-12 hours). Monitor the reaction progress by analyzing monomer conversion.
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer is typically purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent like methanol.
-
The precipitated polymer is then collected by filtration and dried under vacuum.
Visualizations
Caption: Experimental workflow for RAFT polymerization.
Caption: Experimental workflow for ATRP.
Caption: Troubleshooting logic for molecular weight control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 6. boronmolecular.com [boronmolecular.com]
Technical Support Center: Purification of Crude 2,6-Difluorostyrene
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 2,6-difluorostyrene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound, focusing on the primary challenges of inhibitor removal and prevention of premature polymerization.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified monomer after distillation. | 1. Significant polymerization in the distillation flask. 2. Inefficient separation from high-boiling impurities. 3. Distillation stopped prematurely. | 1. Ensure complete removal of the storage inhibitor (e.g., TBC) before distillation. Minimize the distillation temperature by using a high vacuum. Consider adding a polymerization retarder (e.g., a nitrophenol compound) to the distillation pot. Do not distill to dryness.[1][2][3] 2. Use fractional distillation for closer boiling impurities. 3. Continue distillation until only a small residue remains, without letting the flask go dry. |
| Monomer becomes viscous or solidifies during vacuum distillation. | 1. Spontaneous polymerization due to the absence of inhibitor and presence of heat. 2. Vacuum is not low enough, requiring a higher distillation temperature. | 1. Immediately stop the distillation by removing the heat source. Cool the apparatus. The polymerized residue should be disposed of as hazardous waste.[3] 2. For future distillations, ensure a stable and sufficiently low vacuum is achieved to keep the boiling point as low as possible. The boiling point of this compound is approximately 59 °C at 51 mmHg. |
| Purified monomer polymerizes during storage. | 1. Complete removal of the inhibitor makes the monomer highly susceptible to polymerization. 2. Exposure to heat, light, or oxygen. | 1. Purified this compound should be used immediately.[3] 2. For short-term storage, keep refrigerated (2-8°C) in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon).[2][3] For longer-term storage, consider adding a small amount of an inhibitor like TBC (e.g., 10-15 ppm), which will need to be removed again before use.[3] |
| Inconsistent results in subsequent reactions using the purified monomer. | 1. Incomplete removal of the inhibitor (e.g., TBC). 2. Presence of residual synthesis impurities (e.g., triphenylphosphine oxide if from a Wittig reaction). 3. The monomer has started to oligomerize during storage. | 1. Re-purify the monomer, ensuring complete inhibitor removal. Confirm removal with appropriate analytical techniques (e.g., GC-MS). 2. Use flash column chromatography to remove non-volatile impurities. 3. Always use freshly purified monomer for polymerization or other sensitive reactions.[3] |
| Monomer appears yellow or brownish before or after purification. | 1. Oxidation of the phenolic inhibitor (4-tert-butylcatechol, TBC). 2. Contamination with colored impurities from the synthesis. | 1. A slight yellow tint from inhibitor oxidation may not affect subsequent reactions, but for high purity, decolorization is recommended. This can be achieved by passing the monomer through a fresh column of activated alumina.[3] 2. If the color persists after purification, it may indicate significant degradation, and the monomer should be discarded. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from commercial this compound before use?
A1: Commercial this compound is stabilized with an inhibitor, typically 4-tert-butylcatechol (TBC), to prevent premature polymerization during transport and storage. This inhibitor must be removed before use in polymerization reactions as it will quench the radicals necessary for chain propagation.[4]
Q2: What are the primary methods for removing the 4-tert-butylcatechol (TBC) inhibitor?
A2: The most common methods are:
-
Aqueous NaOH Wash: The acidic phenolic inhibitor (TBC) is deprotonated by the base and extracted into the aqueous phase.[3][5][6] This method is simple, inexpensive, and effective for large quantities.
-
Activated Alumina Column: The monomer is passed through a column packed with activated alumina, which adsorbs the polar TBC.[5][7] This method is quick and avoids the use of aqueous solutions.
-
Vacuum Distillation: Distillation separates the volatile monomer from the non-volatile TBC. However, this is often performed after an initial inhibitor removal step to prevent polymerization in the distillation flask.
Q3: What are the main impurities I might expect in crude this compound?
A3: The impurities will depend on the synthetic route.
-
If synthesized via a Wittig reaction from 2,6-difluorobenzaldehyde, a common impurity is triphenylphosphine oxide.[8][9]
-
If prepared by dehydrohalogenation of a 2,6-difluoroethylbenzene derivative, you might have unreacted starting material or other elimination byproducts.[10]
-
Phenylacetylene compounds can also be present in styrene monomers and are known to poison polymerization catalysts.[11]
Q4: What type of distillation is most effective for purifying this compound?
A4: Vacuum distillation is the most effective and safest method.[5] this compound is prone to thermal polymerization, and distillation under reduced pressure significantly lowers its boiling point, thereby minimizing the risk of polymerization.[2] The boiling point is reported as 59 °C at 51 mmHg.[12]
Q5: What are the critical safety precautions when purifying this compound?
A5: Key safety precautions include:
-
Work in a well-ventilated fume hood. this compound is a flammable liquid.[13]
-
Prevent polymerization: Once the inhibitor is removed, the monomer is highly reactive. Avoid exposure to heat, light, and air.[2]
-
Vacuum distillation safety: Use appropriate glassware for vacuum work and a safety shield to protect against potential implosion.[14] Never distill to dryness, as this can concentrate potentially explosive peroxides and cause violent polymerization of the residue.[2]
Q6: Can I add an inhibitor back to the purified monomer for storage?
A6: Yes, if the purified monomer cannot be used immediately, a small amount of an inhibitor like TBC (e.g., 10-15 ppm) can be added for temporary storage.[3] Remember that this inhibitor will need to be removed again prior to its use in a polymerization reaction.
Experimental Protocols
Protocol 1: Inhibitor Removal by Aqueous NaOH Wash
Methodology:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.[5]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer may become colored as it removes the TBC.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh 10% NaOH solution until the aqueous layer remains colorless.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Repeat this water wash three times.[5]
-
Transfer the washed monomer to an Erlenmeyer flask and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter to remove the drying agent. The inhibitor-free monomer is now ready for immediate use or further purification by vacuum distillation.
Protocol 2: Inhibitor Removal by Activated Alumina Column
Methodology:
-
Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom and adding a small layer of sand.
-
Fill the column approximately halfway with basic or neutral activated alumina.[3]
-
Carefully add the crude this compound to the top of the alumina column.
-
Allow the monomer to pass through the alumina via gravity, collecting the purified, inhibitor-free monomer in a clean, dry collection flask. Gentle pressure from an inert gas line can be used if the flow is too slow.
-
The purified monomer is highly reactive and should be used immediately.[2]
Protocol 3: Purification by Vacuum Distillation
Methodology:
-
Preparation: The this compound should first have the inhibitor removed using Protocol 1 or 2.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a magnetic stir bar in the distillation flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease. It is advisable to use a short path distillation head to minimize travel distance for the vapor.
-
Procedure: a. Charge the distillation flask with the inhibitor-free this compound. Do not fill the flask more than two-thirds full. b. Begin stirring and turn on the cooling water to the condenser. c. Slowly and carefully apply vacuum to the system. The pressure should be stable and ideally around 50 mmHg.[14] d. Gently heat the flask using a heating mantle. e. Collect the fraction that distills at the expected boiling point (approx. 59 °C at 51 mmHg).[12] f. Crucially, do not distill to dryness. Always leave a small amount of residue in the distillation flask to prevent violent polymerization.[2]
-
Shutdown: a. Remove the heating mantle and allow the apparatus to cool to room temperature. b. Slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen or argon. c. The purified this compound should be used immediately or stored under inert gas in a refrigerator.[2][3]
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. US3629076A - Distillation of styrene containing a polymerization inhibitor and contacting the bottoms stream with an alcohol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 6. researchgate.net [researchgate.net]
- 7. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 207226-37-7 | Benchchem [benchchem.com]
- 11. EP0662465A1 - A purifying method of a styrene monomer - Google Patents [patents.google.com]
- 12. This compound | 207226-37-7 [chemicalbook.com]
- 13. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Polymerization of 2,6-Difluorostyrene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polydispersity during the polymerization of 2,6-Difluorostyrene.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to minimize it in this compound polymerization?
A1: Polydispersity, or more accurately, the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. A PDI value of 1.0 indicates that all polymer chains are of the same length (monodisperse), while a higher PDI signifies a broader distribution of chain lengths.[1][2] Minimizing PDI is crucial for applications where uniform polymer properties are required, such as in drug delivery systems, advanced coatings, and biomedical devices, as the physical and chemical properties of poly(this compound) are highly dependent on the uniformity of the polymer chains.[3][4]
Q2: Which polymerization techniques are recommended for achieving low PDI in this compound polymerization?
A2: To achieve a low polydispersity index (PDI), controlled or living polymerization techniques are highly recommended. These methods allow for precise control over the growth of polymer chains, leading to more uniform chain lengths.[1][4] The most suitable techniques for fluorinated styrenes, including this compound, are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that is tolerant to a wide range of functional groups and reaction conditions.[3][5] It is a promising approach for preparing well-defined fluorine-containing polymers.[5]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that is effective for styrenes. However, it can be sensitive to impurities and requires careful deoxygenation.[3]
-
Anionic Polymerization: Anionic polymerization can produce polymers with very low PDI, but it is highly sensitive to impurities and requires stringent reaction conditions.[2][5]
Q3: What are the key factors that influence the polydispersity of poly(this compound)?
A3: Several factors can significantly impact the PDI of the resulting polymer. These include:
-
Polymerization Method: As mentioned, controlled polymerization techniques like RAFT and ATRP generally yield lower PDIs compared to conventional free radical polymerization.[1][5]
-
Reaction Conditions: Temperature, pressure, and monomer concentration can all affect the reaction kinetics and, consequently, the PDI.[1] For instance, higher temperatures can sometimes lead to an increase in side reactions and a broader molecular weight distribution.[5]
-
Initiator and Catalyst/Chain Transfer Agent: The choice and concentration of the initiator, catalyst (in ATRP), or chain transfer agent (in RAFT) are critical for controlling the polymerization process and achieving a low PDI.[6][7]
-
Purity of Reagents: Impurities in the monomer, solvent, or initiator can interfere with the polymerization process, leading to premature termination and a higher PDI.[3]
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Initiation: Slow or incomplete initiation can lead to chains starting to grow at different times.[8] | - Ensure the initiator is fully dissolved and homogeneously mixed before starting the polymerization. - Optimize the initiator concentration. A higher initiator concentration can sometimes lead to a broader PDI.[9] |
| 2. Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can result in the formation of new chains with different lengths.[10] | - Purify the monomer and solvent to remove any potential chain transfer agents. - Choose a solvent with a low chain transfer constant. | |
| 3. Termination Reactions: Irreversible termination reactions can broaden the molecular weight distribution.[8] | - For controlled radical polymerizations (ATRP, RAFT), ensure the concentration of the deactivator/chain transfer agent is sufficient to minimize termination. - Maintain a consistent temperature to avoid increased termination rates at higher temperatures. | |
| 4. High Monomer Conversion: Pushing the reaction to very high monomer conversions can sometimes lead to a loss of "living" character and an increase in PDI.[9] | - Monitor the reaction kinetics and consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain good control. | |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Presence of Impurities: Impurities can act as initiators or chain transfer agents, leading to multiple polymer populations. | - Thoroughly purify all reagents (monomer, solvent, initiator). Passing the monomer through a column of basic alumina can remove inhibitors and other impurities.[3] |
| 2. Inefficient Mixing: Poor mixing can create localized areas of high initiator or monomer concentration, resulting in different polymerization rates and multiple polymer populations. | - Ensure vigorous and consistent stirring throughout the polymerization. | |
| 3. Slow Initiation in Living Polymerization: If the initiation is slower than propagation, new chains will be continuously formed, leading to a broad or multimodal distribution.[4] | - Select an initiator that decomposes rapidly at the chosen reaction temperature to ensure all chains start growing simultaneously. | |
| Low Monomer Conversion | 1. Inactive Initiator or Catalyst: The initiator or catalyst may have degraded or be of poor quality. | - Use a fresh, high-purity initiator and catalyst. - Store initiators and catalysts under the recommended conditions (e.g., refrigeration, inert atmosphere). |
| 2. Presence of Inhibitors: The monomer may contain inhibitors (like 4-tert-butylcatechol) that prevent polymerization.[11] | - Remove the inhibitor from the this compound monomer by passing it through a column of basic alumina or by distillation under reduced pressure. | |
| 3. Insufficient Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate. | - Consult the initiator's datasheet for its half-life at different temperatures and adjust the reaction temperature accordingly. |
Experimental Protocols
Below are generalized experimental protocols for RAFT and ATRP of this compound. These should be considered as starting points and may require optimization.
RAFT Polymerization of this compound
This protocol is adapted from procedures for other fluorinated styrenes.[3][5]
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (e.g., 2-Cyano-2-propyl dithiobenzoate, CPDB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous Solvent (e.g., Toluene, Anisole)
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of this compound, CPDB, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 200:1:0.2).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the polymerization by taking samples at regular intervals for analysis of monomer conversion (by GC or NMR) and molecular weight (by GPC).
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven.
ATRP of this compound
This protocol is a general guide based on ATRP of similar styrenic monomers.[3]
Materials:
-
This compound (inhibitor removed)
-
Initiator (e.g., Ethyl α-bromophenylacetate, EBrPA)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous Solvent (e.g., Anisole)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the catalyst (e.g., CuBr).
-
Seal the flask and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.
-
Add the anhydrous solvent, this compound, and the ligand via degassed syringes.
-
Stir the mixture to allow the formation of the copper-ligand complex.
-
Add the initiator via a degassed syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Data Presentation
Table 1: Comparison of Polymerization Techniques and Expected Polydispersity
| Polymerization Technique | Typical PDI Range for Styrenic Monomers | Advantages | Disadvantages |
| Conventional Free Radical | > 1.5 | Simple, robust, wide range of monomers. | Poor control over molecular weight and PDI. |
| Anionic Polymerization | 1.0 - 1.2 | Very low PDI, well-defined architecture. | Requires ultra-pure reagents and inert atmosphere, limited monomer scope.[2][5] |
| ATRP | 1.1 - 1.5 | Good control over molecular weight and PDI, tolerant to some functional groups. | Catalyst can be difficult to remove, sensitive to oxygen.[3] |
| RAFT Polymerization | 1.1 - 1.4 | Excellent control, wide monomer scope, tolerant to many functional groups and impurities.[3][5] | Requires a chain transfer agent, can sometimes have issues with color and odor in the final polymer. |
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for addressing high polydispersity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Solved The living character of living radical polymerization | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound 99 , 4-tert-butylcatechol 0.25 inhibitor 207226-37-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2,6-Difluorostyrene
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the quality, safety, and efficacy of the final product. 2,6-Difluorostyrene is a key building block in the synthesis of various specialty polymers and pharmaceutical compounds. Consequently, robust and accurate analytical methods for determining its purity are essential. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, the nature of potential impurities, and the availability of instrumentation. While Gas Chromatography-Flame Ionization Detection (GC-FID) is often favored for its high resolution and sensitivity for volatile compounds, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a versatile alternative, particularly for less volatile or thermally labile impurities.[1] Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, especially ¹⁹F NMR, provides an absolute quantification method without the need for identical reference standards for each impurity.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and NMR for the analysis of small molecules like this compound, based on established methodologies for structurally similar fluorinated aromatic compounds.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection via ionization in a hydrogen flame.[1] | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Quantification based on the direct proportionality of the NMR signal area to the number of fluorine nuclei, compared to a known internal standard. |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999[1] | ≥ 0.999 |
| Range | 1 - 250 µg/mL[1] | 1 - 200 µg/mL[1] | Dependent on sample concentration and instrument sensitivity |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | 0.5 µg/mL[1] | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.7 µg/mL[1] | 1.5 µg/mL[1] | Higher than chromatographic methods |
| Accuracy (% Recovery) | 97 - 103%[1] | 96 - 104%[1] | 98 - 102% |
| Precision (%RSD) | < 2%[1] | < 3%[1] | < 1% |
| Derivatization | Not required[1] | Not required[1] | Not required |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive method for analyzing volatile and thermally stable compounds like this compound.
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an appropriate capillary column.
-
Chromatographic Conditions :
-
Column : DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250°C.
-
Detector Temperature : 300°C.
-
Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
-
-
Sample Preparation :
-
Standard Stock Solution : Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards : Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-250 µg/mL).
-
Sample Preparation : Accurately weigh the this compound sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
-
2. High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV provides a reliable alternative for purity determination and can be particularly useful for identifying non-volatile or thermally sensitive impurities.[1]
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Detection Wavelength : Set at the maximum absorbance of this compound (approximately 245 nm).
-
Injection Volume : 10 µL.[1]
-
-
Sample Preparation :
-
Standard Stock Solution : Prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.[1]
-
Calibration Standards : Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).[1]
-
Sample Preparation : Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
3. Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR)
¹⁹F-qNMR is a powerful technique for the purity assessment of fluorinated compounds. It offers high selectivity and specificity, as the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, minimizing signal overlap.
-
Instrumentation : A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Experimental Parameters :
-
Solvent : A deuterated solvent that dissolves both the sample and the internal standard (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard : A stable, non-volatile, fluorinated compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Pulse Sequence : A simple pulse-acquire sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine nuclei (typically 5 times the longest T₁).
-
Number of Scans : Sufficient to obtain a good signal-to-noise ratio.
-
-
Sample Preparation :
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve the sample and standard completely.
-
-
Data Processing and Analysis :
-
Apply appropriate window functions and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Impurity Identification with Mass Spectrometry (MS)
For the identification of unknown impurities, hyphenated techniques such as GC-MS and LC-MS are invaluable. Mass spectrometry provides information about the molecular weight and fragmentation pattern of impurities, which is crucial for their structural elucidation.[2][3] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of elemental compositions.[3]
Workflow and Process Diagrams
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflows for the GC-FID, HPLC-UV, and ¹⁹F-qNMR analytical methods.
Caption: GC-FID analytical workflow for this compound.
Caption: HPLC-UV analytical workflow for this compound.
Caption: ¹⁹F-qNMR analytical workflow for this compound.
References
Characterization of Poly(2,6-Difluorostyrene): A Comparative Guide Using GPC and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal and molecular weight properties of poly(2,6-difluorostyrene) against its non-fluorinated counterpart, polystyrene, and a mono-fluorinated alternative, poly(4-fluorostyrene). The characterization is based on two primary analytical techniques: Gel Permeation Chromatography (GPC) for determining molecular weight distribution and Differential Scanning Calorimetry (DSC) for measuring thermal transitions.
Comparative Data of Polystyrene Derivatives
The introduction of fluorine atoms into the styrene monomer unit significantly influences the resulting polymer's properties. The following table summarizes the key GPC and DSC data for poly(this compound) and its alternatives.
| Polymer | Monomer Molecular Weight ( g/mol ) | Weight-Average Molecular Weight (Mw) (kDa) | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) (Mw/Mn) | Glass Transition Temperature (Tg) (°C) |
| Poly(this compound) | 140.13[1][2] | 150 - 300 | 100 - 200 | 1.5 - 2.5 | ~115 - 130 |
| Polystyrene | 104.15 | 150 - 400[3] | 100 - 250 | 1.02 - 1.23[3] | ~100[3][4] |
| Poly(4-fluorostyrene) | 122.14 | 150 - 350 | 100 - 220 | 1.2 - 2.2 | ~110 - 125[5] |
Note: The data for poly(this compound) and poly(4-fluorostyrene) are representative values based on typical polymerization outcomes and may vary depending on the specific synthesis conditions.
Experimental Workflow and Methodologies
The characterization of these polymers follows a structured experimental workflow, beginning with sample preparation and proceeding through GPC and DSC analysis to final data interpretation.
Caption: Workflow for GPC and DSC analysis of polymers.
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC)
GPC is a technique used to determine the molecular weight distribution of a polymer.[6]
-
Sample Preparation :
-
Accurately weigh 5–10 mg of the dry polymer.[7]
-
Dissolve the polymer in 1 mL of a suitable solvent, such as tetrahydrofuran (THF).[7][8]
-
Allow the polymer to dissolve completely, which may require gentle agitation overnight.[9]
-
Filter the solution through a 0.2–0.45 µm syringe filter to remove any particulate matter.[7][9]
-
-
Instrumentation and Analysis :
-
The GPC system is equipped with a series of columns packed with porous gel.
-
The prepared polymer solution is injected into the system.
-
The polymer molecules are separated based on their size in solution; larger molecules elute faster than smaller molecules.[6]
-
A differential refractive index (dRI) detector is commonly used to measure the concentration of the polymer as it elutes.[9]
-
The system is calibrated using polystyrene standards of known molecular weights to generate a calibration curve.[10]
-
The molecular weight averages (Mw, Mn) and the polydispersity index (PDI) of the sample are calculated from its chromatogram relative to the calibration curve.[9]
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg).[11][12]
-
Sample Preparation :
-
Instrumentation and Analysis :
-
The sealed sample pan and an empty reference pan are placed in the DSC cell.[12][13]
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are subjected to a controlled temperature program.[14]
-
A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer. A typical heating rate is 10-20 °C/min.[12]
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is determined from this transition in the thermogram from the second heating cycle.[11][15]
-
Structure-Property Relationships
The chemical structure of the monomer unit directly impacts the macroscopic properties of the resulting polymer. The substitution of hydrogen with fluorine atoms in the phenyl ring of styrene leads to changes in intermolecular forces and chain stiffness, which in turn affects the thermal and solution properties of the polymer.
Caption: Relationship between polymer structure and properties.
The increasing fluorine substitution from polystyrene to poly(this compound) generally leads to an increase in the glass transition temperature. This is attributed to the increased polarity and steric hindrance introduced by the fluorine atoms, which restricts the rotational freedom of the polymer chains. The molecular weight and polydispersity are primarily controlled by the polymerization method and conditions rather than the monomer structure itself, although the reactivity of the fluorinated styrenes can influence the polymerization kinetics.
References
- 1. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 207226-37-7 [amp.chemicalbook.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. smithers.com [smithers.com]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
A Comparative Analysis of the Properties of Poly(2,6-difluorostyrene) and Other Fluorinated Polystyrenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the polystyrene backbone significantly alters its physical and chemical properties, leading to materials with enhanced thermal stability, distinct dielectric characteristics, and unique solubility profiles. This guide provides a comparative overview of poly(2,6-difluorostyrene) and other common fluorinated polystyrenes, including poly(2-fluorostyrene), poly(3-fluorostyrene), poly(4-fluorostyrene), and poly(pentafluorostyrene). The information presented herein is intended to assist researchers in selecting the most suitable fluorinated polystyrene for their specific applications, ranging from specialty materials to drug delivery systems.
Quantitative Comparison of Polymer Properties
The following table summarizes key physical and thermal properties of various fluorinated polystyrenes. It is important to note that direct, side-by-side comparative experimental data for all these polymers is not always available in the literature. Therefore, some values are based on reported data for closely related materials and established trends in fluoropolymer chemistry.
| Property | Poly(this compound) | Poly(2-fluorostyrene) | Poly(3-fluorostyrene) | Poly(4-fluorostyrene) | Poly(pentafluorostyrene) |
| Glass Transition Temperature (Tg) | Expected to be elevated | ~115 °C | Not readily available | ~110 °C | ~100 °C |
| Thermal Decomposition Onset (TGA, N2) | Expected to be high (>350 °C) | Not readily available | Not readily available | Good thermal stability reported[1] | High thermal stability reported[2] |
| Dielectric Constant (1 MHz) | Expected to be low | Not readily available | Not readily available | Reported as a good dielectric[1] | Low dielectric constant reported[2] |
| Refractive Index (nD at 20°C) | ~1.499 (monomer) | ~1.520 (monomer)[3] | Not readily available | ~1.514 (monomer)[1] | Low refractive index reported[2] |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in chloroform |
Note: The properties of polymers can vary significantly with factors such as molecular weight, polydispersity, and processing conditions. The data presented should be considered as a general guide.
Experimental Protocols
The characterization of these fluorinated polystyrenes involves a suite of standard analytical techniques to determine their molecular weight, thermal properties, and dielectric behavior.
A general procedure for the synthesis of poly(this compound) involves the following steps:
-
Monomer Purification: The this compound monomer is passed through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: The purified monomer is placed in a Schlenk flask with a suitable initiator, such as azobisisobutyronitrile (AIBN), in a solvent like toluene.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The flask is heated in an oil bath at a controlled temperature (typically 60-80 °C) for a specified duration (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent, such as methanol, followed by filtration and drying under vacuum.
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers are determined by GPC.[4][5][6][7][8] The analysis is typically performed using a calibrated system with polystyrene standards and an appropriate solvent such as tetrahydrofuran (THF).
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA): The thermal stability of the polymers is evaluated using TGA.[9] A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded to determine the onset of decomposition.
-
Glass Transition Temperature Measurement (Differential Scanning Calorimetry - DSC): The glass transition temperature (Tg) is determined using DSC.[10][11][12][13] The polymer sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) to identify the stepwise change in heat flow associated with the glass transition.
-
Dielectric Constant Measurement: The dielectric constant is measured over a range of frequencies using a dielectric analyzer.[14] A thin film of the polymer is placed between two electrodes, and the capacitance is measured to calculate the dielectric constant.
Discussion of Polymer Properties
The properties of fluorinated polystyrenes are significantly influenced by the number and position of fluorine atoms on the phenyl ring.
-
Thermal Stability: The presence of the strong carbon-fluorine bond generally enhances the thermal stability of the polymer. It is anticipated that poly(this compound), with two fluorine atoms, would exhibit high thermal stability. Halogenated polymers are known for their enhanced thermal stability, and the introduction of fluorine atoms into the polymer backbone can significantly increase the decomposition temperature.[9]
-
Dielectric Constant: Fluoropolymers are known for their low dielectric constants, making them suitable for applications in microelectronics.[14] The low polarity of the C-F bond contributes to this property. The dielectric constant of fluorinated polystyrenes is expected to be frequency-dependent.
-
Refractive Index: The incorporation of fluorine atoms tends to lower the refractive index of polymers. The refractive index of the this compound monomer is 1.499, suggesting that the corresponding polymer will also have a relatively low refractive index.
-
Solubility: Like polystyrene, monofluorinated and difluorinated polystyrenes are generally soluble in a range of common organic solvents. However, as the degree of fluorination increases, as in poly(pentafluorostyrene), the solubility can become more limited to specific solvents like chloroform.
References
- 1. Soluble poly(4-fluorostyrene): a high-performance dielectric electret for organic transistors and memories - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 3. 2-Fluorostyrene | 394-46-7 [chemicalbook.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. infinitalab.com [infinitalab.com]
- 6. benchchem.com [benchchem.com]
- 7. aimplas.net [aimplas.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 2,6-Difluorostyrene Reactivity in Copolymerization
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Copolymerization Behavior of 2,6-Difluorostyrene and its Alternatives.
In the realm of polymer chemistry, the introduction of fluorinated monomers into polymer chains offers a powerful strategy for tailoring material properties. This compound stands as a monomer of significant interest for creating polymers with enhanced thermal stability, chemical resistance, and unique dielectric properties. This guide provides a comparative analysis of the reactivity of this compound in copolymerization, benchmarked against unsubstituted styrene and 4-fluorostyrene. Due to the limited availability of published reactivity ratios for this compound, this document presents a comprehensive overview of the reactivity of standard styrenic monomers and outlines a detailed experimental protocol for the determination of these crucial parameters for novel systems.
Data Presentation: Reactivity Ratios of Styrenic Monomers
The following table summarizes the experimentally determined reactivity ratios for the free radical copolymerization of styrene and its derivatives with common comonomers. These values are essential for predicting copolymer composition and understanding the polymerization kinetics.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type | Reference |
| Styrene | Methyl Methacrylate | ~0.52 | ~0.46 | ~0.24 | Random | [1][2] |
| Styrene | Maleic Anhydride | ~0.03 | ~0 | ~0 | Alternating | [3] |
| 4-Fluorostyrene | Styrene | Data not available in searched literature | Data not available in searched literature | - | - | |
| 4-Fluorostyrene | Methyl Methacrylate | Data not available in searched literature | Data not available in searched literature | - | - | |
| 4-Fluorostyrene | Maleic Anhydride | Data not available in searched literature | Data not available in searched literature | - | - | |
| This compound | Styrene | Data not available in searched literature | Data not available in searched literature | - | - | |
| This compound | Methyl Methacrylate | Data not available in searched literature | Data not available in searched literature | - | - | |
| This compound | Maleic Anhydride | Data not available in searched literature | Data not available in searched literature | - | - | |
| α-Trifluoromethylstyrene | Styrene | 0.00 | 0.60 | 0.00 | Alternating Tendency | [4] |
Note on this compound: Extensive literature searches did not yield specific reactivity ratios for the copolymerization of this compound. The ortho-positioning of the two fluorine atoms is expected to introduce significant steric hindrance, which may reduce its reactivity compared to styrene and 4-fluorostyrene. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the vinyl group. Experimental determination of its reactivity ratios is crucial for its effective utilization in copolymer synthesis.
Experimental Protocols
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The following is a generalized experimental protocol for the determination of reactivity ratios for the copolymerization of this compound (M1) with a comonomer (M2) using the Fineman-Ross and Kelen-Tüdös methods. This protocol can be adapted for other monomer pairs.
Objective: To determine the monomer reactivity ratios (r1 and r2) for the free-radical copolymerization of this compound (M1) and a selected comonomer (M2).
Materials:
-
This compound (M1), purified
-
Comonomer (M2) (e.g., Styrene, Methyl Methacrylate), purified
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene, 1,4-Dioxane), anhydrous
-
Inhibitor remover (for monomers)
-
Nitrogen gas, high purity
-
Methanol (for precipitation)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
Procedure:
-
Monomer Purification: Remove inhibitors from commercial monomers by passing them through a column of activated basic alumina.
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying molar ratios of M1 and M2 in a suitable solvent. A typical set of experiments would include M1:M2 molar ratios of 80:20, 60:40, 50:50, 40:60, and 20:80. The total monomer concentration is typically kept between 1-2 M.
-
Initiator Addition: Add a precise amount of AIBN to each reaction mixture. The initiator concentration is usually around 0.1-1.0 mol% with respect to the total monomer concentration.
-
Degassing: Transfer each reaction mixture to a separate polymerization tube. Degas the mixtures by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed polymerization tubes in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.
-
Low Conversion Polymerization: Monitor the polymerization time carefully to ensure a low monomer conversion (typically <10%). This is crucial to ensure that the monomer feed ratio remains relatively constant throughout the experiment.
-
Termination and Precipitation: After the desired time, quench the polymerization by rapidly cooling the tubes in an ice bath. Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Copolymer Isolation and Purification: Filter the precipitated copolymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator residues, and dry it under vacuum to a constant weight.
-
Copolymer Composition Analysis: Determine the composition of the isolated copolymer using ¹H NMR or ¹⁹F NMR spectroscopy. By integrating the characteristic peaks of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.
-
Reactivity Ratio Calculation: Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using the Fineman-Ross or Kelen-Tüdös graphical methods, or by non-linear least-squares analysis of the copolymerization equation for more accurate results.
Mandatory Visualization
Below are diagrams illustrating the key concepts and workflows described in this guide.
Figure 1: Reactivity relationships of styrenic monomers.
Figure 2: Experimental workflow for reactivity ratio determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioderived copolymer alternatives to poly(styrene-co-maleic anhydride) via RAFT-mediated copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination Enhances Thermal Stability of Polystyrene: A Comparative Analysis
Researchers and professionals in drug development and materials science often seek polymers with high thermal stability for demanding applications. A comparative analysis of experimental data reveals that fluorination of the phenyl ring in polystyrene significantly enhances its thermal stability. This guide provides a detailed comparison of the thermal properties of non-fluorinated polystyrene (PS) and its fluorinated counterpart, poly(pentafluorostyrene) (PFS), supported by experimental data from thermogravimetric analysis (TGA).
The introduction of fluorine atoms into the polystyrene structure leads to a substantial increase in the polymer's resistance to thermal degradation. This is attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The strong electron-withdrawing nature of fluorine atoms also strengthens the carbon-carbon (C-C) bonds within the polymer backbone, further contributing to its enhanced thermal stability.
Quantitative Thermal Stability Data
The following table summarizes the key thermal decomposition parameters for non-fluorinated polystyrene and a fluorinated polystyrene derivative as determined by Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability.
| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of 10% Mass Loss (T10%) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) |
| Polystyrene (PS) | ~397 | ~315 | ~420-440 |
| Fluorinated Polystyrene Copolymer | Not specified | 351 | Not specified |
| Fluorinated Polyimide with PFS side chains | ~470 (5% mass loss) | Not specified | Not specified |
Note: The data presented is compiled from multiple sources and may have been obtained under different experimental conditions. A direct side-by-side comparison under identical conditions is ideal for the most accurate assessment.
One study on a copolymer containing a small amount of fluorinated styrene units reported a 10% weight loss at 351°C, indicating better thermal stability than polystyrene, which showed a 10% weight loss at 315°C under similar conditions. Another study on a more complex comb-shaped copolymer with a fluorinated polyimide backbone and poly(pentafluorostyrene) side chains demonstrated exceptional thermal stability, with only 5% weight loss observed at temperatures up to 470°C. For non-fluorinated polystyrene, the onset of thermal degradation in an inert atmosphere is consistently reported to be in the range of 397°C, with the maximum rate of decomposition occurring between 420°C and 440°C.
Experimental Protocols
The following is a typical experimental protocol for determining the thermal stability of polymers using Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of fluorinated and non-fluorinated polystyrene by measuring the mass loss of the sample as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polymer samples (fluorinated and non-fluorinated polystyrene) are dry and free from any residual solvent.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA crucible (e.g., platinum or alumina).
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The TGA thermogram is generated by plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline mass is observed.
-
The temperatures for specific mass losses (e.g., T5%, T10%) are recorded.
-
The temperature of the maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).
Molecular Structure and Thermal Stability
The enhanced thermal stability of fluorinated polystyrene can be visualized through a comparison of the molecular structures and the resulting bond strengths.
Experimental Workflow
The logical flow for comparing the thermal stability of fluorinated and non-fluorinated polystyrene involves a series of well-defined steps, from sample preparation to data analysis and interpretation.
Validating the Structure of Poly(2,6-Difluorostyrene) using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of polymers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the precise architecture of polymeric materials. This guide provides a comparative analysis of the structural validation of poly(2,6-difluorostyrene) against its non-fluorinated counterpart, atactic polystyrene, using NMR spectroscopy. Detailed experimental protocols and supporting data are presented to offer a comprehensive resource for polymer characterization.
Comparative Analysis of NMR Spectral Data
The structural integrity of a polymer is confirmed by analyzing the chemical shifts, coupling constants, and signal multiplicities in its ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra. Below is a comparison of the expected and reported NMR data for poly(this compound) and atactic polystyrene.
| Polymer | Nucleus | Chemical Shift (δ) / ppm | Assignment |
| Poly(this compound) | ¹H | Data not available in search results | Aliphatic (backbone), Aromatic |
| ¹³C | Data not available in search results | Aliphatic (backbone), Aromatic (C-F, C-H, C-C) | |
| ¹⁹F | Data not available in search results | C-F on the aromatic ring | |
| Atactic Polystyrene | ¹H | 1.28 - 2.30[1] | Aliphatic (CH, CH₂)[1] |
| 6.27 - 7.43[1] | Aromatic (Phenyl ring)[1] | ||
| ¹³C | 40.1 - 46.6[2] | Aliphatic (CH, CH₂)[2] | |
| 124.7 - 129.3[2] | Aromatic (para, meta, ortho)[2] | ||
| 145.2 - 146.5[2] | Aromatic (quaternary)[2] |
Note: Specific experimental NMR data for poly(this compound) was not available in the provided search results. The table for this polymer indicates the expected regions for signals based on its chemical structure.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.
Sample Preparation for Solution-State NMR
A general protocol for preparing polymer samples for solution-state NMR analysis is as follows:
-
Polymer Dissolution: Dissolve 5-25 mg of the polymer for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry vial.[3] The choice of solvent depends on the polymer's solubility.
-
Homogenization: Gently agitate the vial to ensure the polymer is fully dissolved and the solution is homogeneous.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the polymer solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw technique.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing, although residual solvent signals are often sufficient.[3]
NMR Spectrometer Parameters
The following are typical acquisition parameters for polymer analysis. Specific parameters may need to be optimized based on the spectrometer, the polymer, and the desired information.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T1 relaxation time for quantitative analysis).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., power gate).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 to 10240 or more, due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64 to 256.
-
Logical Workflow for Structural Validation
The process of validating a polymer's structure using NMR follows a logical progression from sample preparation to spectral interpretation and comparison.
Caption: Workflow for Polymer Structure Validation by NMR.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of polymers like poly(this compound). By systematically acquiring and analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain detailed insights into the polymer's backbone, side-chain structure, and stereochemistry. A comparative approach, referencing the well-characterized spectra of analogous polymers such as atactic polystyrene, further strengthens the structural validation. The detailed protocols and workflow provided in this guide offer a robust framework for obtaining high-quality, reproducible NMR data for the confident characterization of polymeric materials. While specific spectral data for poly(this compound) remains to be widely published, the methodologies outlined here provide a clear path forward for its comprehensive analysis.
References
Performance comparison of 2,6-Difluorostyrene-based polymers in specific applications
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for advanced materials with superior performance characteristics, 2,6-Difluorostyrene-based polymers have emerged as a promising class of materials. The strategic incorporation of fluorine atoms into the styrene monomer bestows these polymers with enhanced thermal stability, chemical resistance, and unique dielectric properties. This guide provides a comparative analysis of the performance of this compound-based polymers in two key application areas: organic electronics and biomedical systems. While direct, comprehensive experimental data for poly(this compound) is limited in publicly available literature, this guide leverages data from closely related fluorinated and non-fluorinated polymers to provide a well-grounded performance estimation and outlook.
Section 1: Dielectric Performance in Organic Thin-Film Transistors (OTFTs)
The performance of organic thin-film transistors (OTFTs) is critically dependent on the properties of the gate dielectric material. Fluorinated polymers, including those derived from this compound, are attractive candidates for this application due to their potential for low dielectric constants (low-k), high dielectric strength, and excellent thermal stability.
Comparative Performance of Dielectric Materials
The introduction of fluorine into the polystyrene backbone is expected to lower the dielectric constant due to the high electronegativity and low polarizability of the C-F bond. This is a desirable characteristic for high-frequency applications to reduce signal delay and power consumption. Furthermore, the strong C-F bond contributes to enhanced thermal stability compared to conventional polystyrene.
| Property | Poly(this compound) (Expected) | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) | Poly(vinylidene fluoride) (PVDF) |
| Dielectric Constant (k) | ~2.4 - 2.8 | 2.5 - 2.7 | 3.0 - 3.6 | 6 - 12 |
| Decomposition Temp. (°C) | > 400 | ~350 - 400 | ~250 - 350 | ~350 - 450 |
| Chemical Resistance | Excellent | Moderate | Moderate | Excellent |
| Solubility | Soluble in select organic solvents | Soluble in many organic solvents | Soluble in many organic solvents | Limited solubility |
Note: The values for Poly(this compound) are estimations based on trends observed in other fluorinated polymers. Specific experimental data is needed for definitive values.
Experimental Protocol: Fabrication and Characterization of OTFTs with a Polymer Dielectric
This protocol outlines the key steps for fabricating and evaluating the performance of an OTFT using a solution-processable polymer dielectric.
1. Substrate Preparation:
- Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol.
- Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to enhance the surface wettability.
2. Dielectric Layer Deposition:
- Prepare a solution of the polymer (e.g., poly(this compound)) in a suitable solvent (e.g., toluene or cyclohexanone) at a specific concentration.
- Spin-coat the polymer solution onto the prepared ITO-glass substrate. The spin speed and time should be optimized to achieve the desired film thickness.
- Anneal the film on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film quality.
3. Semiconductor Deposition:
- Deposit the organic semiconductor layer (e.g., pentacene) onto the dielectric layer via thermal evaporation in a high-vacuum chamber.
4. Source and Drain Electrode Deposition:
- Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask by thermal evaporation.
5. Electrical Characterization:
- Measure the output and transfer characteristics of the fabricated OTFTs in a shielded probe station using a semiconductor parameter analyzer.
- Extract key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage from the electrical characteristics.
Experimental Workflow for OTFT Fabrication and Characterization
Caption: Workflow for OTFT fabrication and characterization.
Section 2: Potential in Biomedical Applications
Outlook for Drug Delivery Systems
The hydrophobic nature of poly(this compound) could be advantageous for the encapsulation of hydrophobic drugs, potentially leading to the formation of stable nanoparticles or micelles for controlled release. Copolymers of this compound with hydrophilic monomers could be synthesized to create amphiphilic structures capable of self-assembly into core-shell nanoparticles, offering a versatile platform for delivering a wide range of therapeutic agents.
Comparative Properties for Biomedical Applications
| Property | This compound-based Polymers (Potential) | Polystyrene (PS) | Poly(lactic-co-glycolic acid) (PLGA) |
| Biocompatibility | Expected to be high | Generally good | High (biodegradable) |
| Biodegradability | Non-biodegradable | Non-biodegradable | Biodegradable |
| Drug Encapsulation | Potential for hydrophobic drugs | Hydrophobic drugs | Hydrophilic and hydrophobic drugs |
| Chemical Inertness | High | Moderate | Moderate (hydrolytically degradable) |
Experimental Protocol: In Vitro Drug Release Study from Polymer Nanoparticles
This protocol describes a common method for evaluating the release of a drug from a nanoparticle formulation.
1. Nanoparticle Synthesis:
- Synthesize drug-loaded nanoparticles using a suitable method, such as nanoprecipitation or emulsion evaporation. For example, dissolve the this compound-based polymer and the hydrophobic drug in a water-miscible organic solvent.
- Add this organic solution dropwise to an aqueous solution under constant stirring to induce nanoparticle formation.
- Remove the organic solvent by evaporation.
2. Drug Release Assay:
- Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
- Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with gentle agitation.
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
3. Drug Quantification:
- Quantify the amount of drug released into the medium at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
4. Data Analysis:
- Calculate the cumulative percentage of drug released over time and plot the release profile.
Drug Release Experimental Workflow
Caption: Workflow for in vitro drug release from nanoparticles.
Conclusion
Polymers based on this compound hold considerable promise for high-performance applications in both electronics and biomedicine. Their anticipated low dielectric constant and high thermal stability make them attractive for next-generation electronic devices. In the biomedical field, their inherent hydrophobicity and chemical inertness suggest their potential as robust materials for drug delivery and coatings. However, it is crucial to emphasize that further dedicated research, including synthesis of well-defined polymers and copolymers, and comprehensive experimental evaluation is necessary to fully realize and validate the performance advantages of this compound-based polymers in these specific applications. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.
References
Comparative Study of Initiators for 2,6-Difluorostyrene Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of well-defined fluorinated polymers is of significant interest due to their unique properties, including enhanced thermal stability and chemical resistance. This guide provides a comparative overview of various initiators for the polymerization of 2,6-difluorostyrene, a monomer notable for the steric hindrance and electronic effects imparted by its ortho-fluorine substituents. This document summarizes available data on the performance of different initiator systems and provides detailed experimental protocols to aid in the selection of the most suitable method for specific applications.
The polymerization of this compound can be achieved through several mechanisms, including free-radical, anionic, cationic, and controlled radical polymerization. The choice of initiator is a critical parameter that significantly influences the polymer's yield, molecular weight (Mn), and polydispersity index (PDI).
Data Presentation: A Comparative Overview
Table 1: Expected Performance of Various Initiators for this compound Polymerization
| Polymerization Type | Initiator/Catalyst System | Expected Molecular Weight Control | Expected Polydispersity Index (PDI) | Key Considerations |
| Free-Radical | Azobisisobutyronitrile (AIBN) | Limited | Broad (> 1.5) | Simple, robust, but lacks control over polymer architecture. |
| Benzoyl Peroxide (BPO) | Limited | Broad (> 1.5) | Higher decomposition temperature than AIBN; potential for side reactions. | |
| Anionic | n-Butyllithium (n-BuLi) | High (Living Polymerization) | Narrow (< 1.2) | Requires stringent anhydrous and oxygen-free conditions; sensitive to impurities. |
| Cationic | Boron Trifluoride Etherate (BF₃·OEt₂) | Variable | Broad | Prone to chain transfer and termination reactions; requires careful control of conditions. |
| Controlled Radical | ATRP: CuBr/PMDETA | High | Narrow (< 1.3) | Requires removal of copper catalyst from the final polymer. |
| RAFT: AIBN/CPDB | High | Narrow (< 1.3) | Versatile for a wide range of monomers; requires synthesis of a chain transfer agent. |
Experimental Protocols
The following protocols are based on established methods for the polymerization of styrene and other fluorinated styrenes and can be adapted for this compound.
Free-Radical Polymerization (Solution)
Initiator: Azobisisobutyronitrile (AIBN)
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol (for precipitation)
Procedure:
-
Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN in anhydrous toluene. A typical monomer-to-initiator molar ratio is between 100:1 and 500:1.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the sealed flask in a preheated oil bath at 60-80°C and stir for the desired reaction time (typically 4-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven to a constant weight.
Anionic Polymerization
Initiator: n-Butyllithium (n-BuLi)
Materials:
-
This compound (rigorously purified and dried)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for termination)
Procedure:
-
All glassware must be rigorously dried and the reaction must be carried out under a high-purity inert atmosphere (e.g., argon).
-
Purify this compound by distillation over calcium hydride.
-
In a Schlenk flask, dissolve the purified this compound in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a calculated amount of n-BuLi solution via syringe. The reaction is typically very fast.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.
Cationic Polymerization
Initiator: Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
This compound (rigorously purified and dried)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for termination)
Procedure:
-
All manipulations should be performed under a dry, inert atmosphere.
-
In a Schlenk flask, dissolve the purified this compound in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78°C to 0°C).
-
Add a catalytic amount of BF₃·OEt₂ to initiate the polymerization. The reaction can be very rapid.
-
After the desired time, terminate the reaction by adding cold methanol.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Initiator System: AIBN / 2-Cyano-2-propyl dithiobenzoate (CPDB)
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (or other suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve this compound, CPDB, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[CPDB]:[AIBN] will determine the target molecular weight and should be optimized (e.g., 200:1:0.2).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis.
-
To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: General mechanism of free-radical polymerization.
Caption: General mechanism of anionic polymerization.
Caption: Experimental workflow for RAFT polymerization.
Conclusion
The selection of an appropriate initiator for the polymerization of this compound is crucial for achieving the desired polymer properties. Free-radical initiators like AIBN and BPO offer a straightforward approach but provide limited control over the polymer architecture. For well-defined polymers with narrow molecular weight distributions, living anionic polymerization or controlled radical techniques such as ATRP and RAFT are the preferred methods, although they require more stringent experimental conditions. Cationic polymerization is generally less controlled for styrene derivatives. The protocols and diagrams provided in this guide serve as a foundation for researchers to develop and optimize the synthesis of poly(this compound) for a variety of advanced applications. Further experimental investigation is needed to generate a comprehensive, direct comparison of these initiators for this specific monomer.
References
Benchmarking the properties of poly(2,6-Difluorostyrene) against commercial polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the material properties of poly(2,6-difluorostyrene) against three widely used commercial polymers: polystyrene, polycarbonate, and high-density polyethylene. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications. While extensive data is available for the commercial polymers, specific experimental data for poly(this compound) is limited in publicly accessible literature. Therefore, this guide complements available data with established principles of polymer chemistry, particularly the effects of fluorination.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key thermal, mechanical, and chemical resistance properties of the four polymers. Data for commercial polymers is derived from standardized testing, and where available, qualitative comparisons for poly(this compound) are provided based on existing research.
Table 1: Thermal Properties
| Property | Poly(this compound) | Polystyrene (General Purpose) | Polycarbonate | High-Density Polyethylene (HDPE) |
| Glass Transition Temperature (Tg) | Expected to be higher than Polystyrene | ~100°C[1][2] | ~147°C[3] | < -100°C[4] |
| Melting Temperature (Tm) | Amorphous, no distinct melting point | Amorphous, no distinct melting point | ~155°C (flows)[5] | 120-130°C[4] |
| Heat Deflection Temperature | Expected to be superior to Polystyrene | 108°C[1] | 127-140°C[3][6] | Not Applicable |
| Thermal Conductivity | Not available in published literature | 0.17 W/m·K[1][7] | 0.19-0.2 W/m·K[6][8] | 0.48 W/m·K[9] |
| Maximum Service Temperature | Expected to be higher than Polystyrene | 70°C[7] | 125-130°C[6] | Not Applicable |
Table 2: Mechanical Properties
| Property | Poly(this compound) | Polystyrene (General Purpose) | Polycarbonate | High-Density Polyethylene (HDPE) |
| Tensile Strength | Not available in published literature | 32-44 MPa[2] | 60-70 MPa[6][8] | 21.9-30 MPa (Yield)[9][10] |
| Tensile Modulus | Not available in published literature | 1.9-2.9 GPa[2] | 2.3 GPa[8] | 0.86-1.035 GPa[10][11] |
| Flexural Strength | Not available in published literature | 62-80 MPa[2] | 90 MPa[6][8] | 40 MPa[9] |
| Izod Impact Strength (Notched) | Not available in published literature | 19-45 J/m[2] | 65 kJ/m²[6] | Not Applicable |
| Hardness (Rockwell) | Not available in published literature | R70-R80 | R118[12] | Not Applicable |
| Density | Expected to be higher than Polystyrene | 1.05 g/cm³[1][7] | 1.20 g/cm³[6] | 0.94-0.97 g/cm³[4] |
Table 3: Chemical Resistance (General)
| Chemical Class | Poly(this compound) | Polystyrene | Polycarbonate | High-Density Polyethylene (HDPE) |
| Acids (Dilute) | Expected to have good to excellent resistance | Good resistance[13] | Good resistance to many acids[14][15] | Excellent resistance[4] |
| Bases (Dilute) | Expected to have good to excellent resistance | Good resistance[13] | Limited resistance to alkaline solutions[14][15] | Excellent resistance[4] |
| Organic Solvents | Expected to have higher resistance than Polystyrene | Attacked by many organic solvents[13] | Attacked by many organic solvents[14][15] | Good resistance to most organic chemicals at room temperature[4] |
| Water Absorption | Expected to be very low | <0.1%[7] | 0.15-0.35%[6] | <0.01%[16] |
Experimental Protocols
The data presented for the commercial polymers are based on standardized testing methodologies. The following are brief descriptions of the key experimental protocols used to determine the properties listed above.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer. A standard protocol involves heating the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen) and recording the weight loss.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of the glass transition temperature (Tg) and melting temperature (Tm). A typical procedure involves heating a small sample at a controlled rate (e.g., 10°C/min) and monitoring the heat flow relative to a reference.
Mechanical Testing
-
Tensile Testing (ASTM D638): This test measures the force required to pull a specimen to its breaking point. It provides information on the material's tensile strength, tensile modulus (stiffness), and elongation at break (ductility). A dog-bone shaped specimen is pulled at a constant rate of extension, and the corresponding load and displacement are recorded.
-
Flexural Testing (ASTM D790): This test determines the flexural strength and flexural modulus of a material. A rectangular specimen is supported at both ends and a load is applied to the center until it fractures or bends to a specified strain.
-
Impact Testing (ASTM D256 - Izod): The Izod impact test measures the impact resistance of a material. A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is a measure of its impact strength.
Chemical Resistance Testing
-
Immersion Testing (ASTM D543): This method evaluates the resistance of plastics to chemical reagents. Specimens are immersed in the test chemical for a specified time and temperature. The effects on weight, dimensions, appearance, and mechanical properties are then determined.
Visualizing the Comparison
The following diagrams illustrate the logical relationships in this comparative guide and a typical experimental workflow.
Caption: Logical workflow for comparing polymer properties.
Caption: Workflow for polymer characterization experiments.
Discussion and Conclusion
Based on the principles of polymer chemistry, the introduction of fluorine atoms into the polystyrene backbone is expected to significantly alter its properties. The high electronegativity of fluorine can lead to stronger intermolecular forces, which would theoretically result in a higher glass transition temperature and improved thermal stability for poly(this compound) compared to polystyrene.[17][18] Furthermore, the carbon-fluorine bond is exceptionally strong, which should enhance the chemical resistance of the polymer.
References
- 1. xometry.asia [xometry.asia]
- 2. Polystyrene (PS) :: MakeItFrom.com [makeitfrom.com]
- 3. Polycarbonate - Wikipedia [en.wikipedia.org]
- 4. designerdata.nl [designerdata.nl]
- 5. specialchem.com [specialchem.com]
- 6. directplastics.co.uk [directplastics.co.uk]
- 7. s-polytec.de [s-polytec.de]
- 8. xometry.au [xometry.au]
- 9. Thermoplastic High Density Polyethylene (HDPE) [SubsTech] [substech.com]
- 10. HDPE (High Density Polyethylene) Typical Properties Physical, Mechanical, Thermal Properties, Hardness, Tensile Strength, Elongation, Flexural Modulus, Melting Point [k-mac-plastics.com]
- 11. ineos.com [ineos.com]
- 12. Polycarbonate Technical Data, Mechanical Properties [kmac-polycarbonate.com]
- 13. Polystyrene - Wikipedia [en.wikipedia.org]
- 14. plasticstockist.com [plasticstockist.com]
- 15. labdepotinc.com [labdepotinc.com]
- 16. laminatedplastics.com [laminatedplastics.com]
- 17. This compound | 207226-37-7 | Benchchem [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,6-Difluorostyrene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Difluorostyrene, ensuring a secure and compliant laboratory environment.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1] Proper disposal is critical to mitigate risks to personnel and the environment. This compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[2] Under no circumstances should it be poured down the drain or discarded with regular trash.[3]
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with immediate safety precautions. All work with this volatile compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4] Appropriate personal protective equipment (PPE) must be worn at all times to prevent skin and eye contact.
Key Handling Precautions:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following equipment should be used:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and vapors. |
| Skin Protection | Chemical-impermeable gloves (inspect before use) and flame-retardant lab coat. | Prevents skin contact and protects from fire. |
| Respiratory Protection | Use in a fume hood. If not possible, a NIOSH-approved respirator is necessary. | Prevents inhalation of harmful vapors. |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Control Ignition Sources : Remove all sources of ignition from the vicinity.[1]
-
Contain Spill : Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3][5]
-
Collect Waste : Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[3]
Disposal Procedures
The primary disposal route for this compound is through incineration at a licensed hazardous waste facility.[3] Fluorinated compounds like this require specialized disposal methods due to their stability.[6]
Step-by-Step Disposal Protocol:
-
Waste Identification : Classify any waste containing this compound as "Halogenated Organic Waste."[3]
-
Waste Segregation : Do not mix this compound waste with other waste streams, especially incompatible materials.[4] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[4]
-
Container Selection : Use a designated, chemically compatible waste container that is in good condition with a secure, tight-fitting lid to prevent vapor release.[5][7] The exterior of the container must be kept clean.[7]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and indicate the approximate concentration and any other components.[3]
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be cool, dry, well-ventilated, and away from ignition sources.[5] Secondary containment is recommended.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[5]
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₈H₆F₂ |
| Molecular Weight | 140.13 g/mol [8] |
| Boiling Point | 59 °C at 51 mmHg |
| Density | 1.13 g/mL at 25 °C |
| Flash Point | 31 °C (87.8 °F) - closed cup |
| UN Number | 1993[2] |
| Hazard Class | 3 (Flammable Liquid) |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. This compound | C8H6F2 | CID 2778300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,6-Difluorostyrene
Essential Safety and Handling Guide for 2,6-Difluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations. The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety protocol.
Hazard Identification and Classification
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. It is crucial to handle this chemical with appropriate safety measures to minimize exposure and risk.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapour |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to safely handle this compound. The following table outlines the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling & Transfer | Chemical splash goggles or safety glasses with side shields | Nitrile gloves (for incidental contact). For prolonged or direct contact, consider Viton® or PVA gloves. | NIOSH-approved respirator with an organic vapor (OV) cartridge (black color code).[1] | Flame-resistant lab coat, long pants, and closed-toe shoes. |
| Weighing/Dispensing | Chemical splash goggles and a face shield | Nitrile gloves (double-gloving recommended). For prolonged or direct contact, consider Viton® or PVA gloves. | NIOSH-approved respirator with an organic vapor (OV) cartridge. | Flame-resistant lab coat, apron, long pants, and closed-toe shoes. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Viton®, Butyl rubber) | NIOSH-approved respirator with an organic vapor (OV) cartridge. | Chemical-resistant suit or apron over a flame-resistant lab coat, and chemical-resistant boots. |
Operational and Disposal Plans
The following step-by-step protocols provide guidance for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Precaution:
-
Before handling, ensure that the safety data sheet (SDS) for this compound has been reviewed and is readily accessible.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that a safety shower and eyewash station are easily accessible.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][3][4][5]
-
-
Personal Protective Equipment (PPE) Donning:
-
Don the appropriate PPE as specified in the table above before handling the chemical.
-
Inspect gloves for any signs of degradation or puncture before use.
-
-
Chemical Handling and Transfer:
-
When transferring this compound, use a bonded and grounded system for containers larger than five gallons to prevent static electricity buildup.[2][3][5] For smaller transfers, ensure a secure and stable setup to minimize the risk of spills.
-
Use only compatible and properly labeled containers for storage and transfer.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[4]
-
-
Post-Handling:
-
After handling, properly doff and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water.
-
Clean the work area and any equipment used.
-
Experimental Protocol: Disposal of this compound Waste
-
Waste Segregation:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collect all waste containing this compound in a designated, properly labeled, and chemically compatible waste container.
-
Do not mix halogenated organic waste with non-halogenated waste streams.
-
-
Waste Container Management:
-
The waste container must be kept securely closed except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name ("Waste this compound"), and a list of all components with their approximate percentages.
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the general trash.
-
Emergency Spill Protocol
-
Immediate Response:
-
In case of a small spill, alert personnel in the immediate area and restrict access.
-
For large spills, evacuate the area immediately and notify your institution's emergency response team.
-
-
Spill Containment and Cleanup (for small, manageable spills):
-
Ensure proper ventilation and eliminate all ignition sources.
-
Wearing the appropriate PPE for spill cleanup, contain the spill using a chemically inert absorbent material such as vermiculite, sand, or commercial spill pillows.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Waste Collection and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Styrene [cdc.gov]
- 2. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. pdx.edu [pdx.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
